VH032-thiol-C6-NH2
Beschreibung
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Eigenschaften
Molekularformel |
C29H43N5O4S2 |
|---|---|
Molekulargewicht |
589.8 g/mol |
IUPAC-Name |
(2S,4R)-1-[(2R)-2-acetamido-3-(6-aminohexylsulfanyl)-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H43N5O4S2/c1-19-25(39-18-32-19)22-11-9-21(10-12-22)16-31-27(37)24-15-23(36)17-34(24)28(38)26(33-20(2)35)29(3,4)40-14-8-6-5-7-13-30/h9-12,18,23-24,26,36H,5-8,13-17,30H2,1-4H3,(H,31,37)(H,33,35)/t23-,24+,26-/m1/s1 |
InChI-Schlüssel |
GRWPLYITJSUPHS-RMTZWNOUSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)SCCCCCCN)NC(=O)C)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)SCCCCCCN)NC(=O)C)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to VH032-thiol-C6-NH2: A Bifunctional Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032-thiol-C6-NH2 is a synthetic, bifunctional molecule designed as a crucial building block for the creation of Proteolysis Targeting Chimeras (PROTACs). It incorporates the well-characterized VH032 ligand, which binds with high affinity to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a C6 linker that is functionalized with both a thiol and a primary amine group.[1][2][3] This dual functionality provides versatile anchor points for conjugation to a ligand that targets a specific protein of interest, thereby enabling the recruitment of the VHL E3 ligase to that target for subsequent ubiquitination and proteasomal degradation. This guide provides a comprehensive technical overview of this compound, its application in PROTAC synthesis, and methods for evaluating the resulting protein degraders.
Core Compound Specifications
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C29H43N5O4S2 | [4] |
| Molecular Weight | 589.81 g/mol | [2][4] |
| CAS Number | 2098836-63-4 | [1][2][4] |
| Appearance | Solid | N/A |
| Purity | Typically >98% | [2] |
| Solubility | Soluble in DMSO | [3] |
Mechanism of Action: The PROTAC Approach
PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the target's degradation. A PROTAC synthesized using this compound operates through the Ubiquitin-Proteasome System (UPS).
The process begins with the VH032 moiety of the PROTAC binding to the VHL E3 ligase. Simultaneously, the other end of the PROTAC, which is conjugated to a target-specific ligand, binds to the protein of interest (POI). This results in the formation of a ternary complex comprising the VHL E3 ligase, the PROTAC, and the POI. Within this complex, the E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can catalytically induce the degradation of additional POI molecules.
Figure 1: PROTAC-mediated protein degradation pathway.
Quantitative Data for a Representative VH032-based PROTAC: MZ1
Table 1: Binding Affinities of MZ1
| Complex | Binding Affinity (Kd, nM) | Method |
| MZ1 to BRD4 (BD1/BD2) | 382 / 120 | Isothermal Titration Calorimetry (ITC) |
| MZ1 to BRD3 (BD1/BD2) | 119 / 115 | Isothermal Titration Calorimetry (ITC) |
| MZ1 to BRD2 (BD1/BD2) | 307 / 228 | Isothermal Titration Calorimetry (ITC) |
| MZ1 to VCB Complex | 66 | Isothermal Titration Calorimetry (ITC) |
Data sourced from opnMe portal by Boehringer Ingelheim.
Table 2: Degradation Performance of MZ1 against BRD4
| Cell Line | DC50 (nM) | Dmax (%) | Time Point |
| H661 | 8 | >90 | 24 hours |
| H838 | 23 | >90 | 24 hours |
| HeLa | < 100 | >90 | 24 hours |
| MV4-11 | 11.3 (IC50) | >90 | 24 hours |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation percentage. Data sourced from MedChemExpress and Tocris Bioscience, citing original research.[5][6]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes a general method for conjugating this compound to a target protein ligand that possesses a carboxylic acid functional group.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid moiety
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Amine base (e.g., DIPEA, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel and stirring apparatus
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of the Carboxylic Acid: In a clean, dry reaction vessel under an inert atmosphere, dissolve the target protein ligand (1 equivalent) in the anhydrous solvent. Add the peptide coupling reagent (1.1-1.5 equivalents) and the amine base (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Coupling Reaction: To the activated ester solution, add a solution of this compound (1 equivalent) in the same anhydrous solvent.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as LC-MS, until the starting materials are consumed.
-
Work-up and Purification: Upon completion, quench the reaction if necessary (e.g., with water). Dilute the reaction mixture with an appropriate solvent and perform an aqueous work-up to remove excess reagents and byproducts. The crude product is then purified by a suitable chromatographic method, such as reverse-phase HPLC, to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Figure 2: General workflow for PROTAC synthesis via amide coupling.
Protocol 2: Western Blot for Measuring PROTAC-Induced Protein Degradation
This protocol provides a method to quantify the degradation of a target protein in cultured cells following treatment with a VH032-based PROTAC.
Materials:
-
Cell line of interest
-
VH032-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Plate the cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC and a vehicle-only control for a specified duration (e.g., 2, 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, then clarify the lysate by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Figure 3: Experimental workflow for Western Blot analysis.
Conclusion
This compound is a valuable and versatile chemical tool for the development of PROTACs. Its high-affinity VHL ligand and functionalized linker enable the synthesis of potent and selective protein degraders. The methodologies and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic and research applications. The use of well-characterized PROTACs like MZ1 as benchmarks will continue to inform the rational design of the next generation of targeted protein degraders.
References
VH032 VHL Ligand for PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This technology utilizes the cell's own ubiquitin-proteasome system to induce the degradation of proteins of interest (POIs). A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC design, largely due to the availability of potent and well-characterized ligands.[1] Among these, VH032 has established itself as a cornerstone for the development of VHL-based PROTACs.[2]
This technical guide provides a comprehensive overview of the VH032 VHL ligand for researchers and drug development professionals. It covers its mechanism of action, key quantitative data, detailed experimental protocols for its use in PROTAC development, and the signaling pathways involved.
The PROTAC Mechanism of Action with VH032
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[3] In the case of VH032-based PROTACs, VH032 serves as the ligand for the VHL E3 ligase.
The process begins with the PROTAC molecule simultaneously binding to both the target protein and the VHL E3 ligase, forming a ternary complex.[4] This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to a lysine residue on the surface of the target protein, a process catalyzed by the VHL E3 ligase.[5] The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[6] A key advantage of this process is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.
Quantitative Data for VH032 and VH032-Based PROTACs
The efficacy of VH032 as a VHL ligand and the performance of PROTACs derived from it can be quantified by several key parameters. The binding affinity of VH032 to VHL is a critical determinant of its utility. Furthermore, the degradation efficiency of a VH032-based PROTAC is characterized by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
| Compound/PROTAC | Parameter | Value | Assay Method | Reference |
| VH032 | Kd for VHL | 185 nM | Not Specified | [7] |
| VH032 | IC50 for VHL | 352.2 nM | TR-FRET | [8] |
| VH032 | Ki for VHL | 142.1 nM | TR-FRET | [8] |
| MZ1 (BRD4 degrader) | DC50 | Not Specified | Not Specified | [2] |
| ER PROTAC 4 | DC50 | Not Specified | Not Specified | [2] |
| PROTAC 139 (BRD4 degrader) | DC50 (PC3 cells) | 3.3 nM | Not Specified | [2] |
| PROTAC 139 (BRD4 degrader) | Dmax (PC3 cells) | 97% | Not Specified | [2] |
| PROTAC 139 (EOL-1 cells) | DC50 | 0.87 nM | Not Specified | [2] |
| PROTAC 139 (EOL-1 cells) | Dmax | 96% | Not Specified | [2] |
| GP262 (PI3K/mTOR degrader) | DC50 (PI3Kα in MDA-MB-231 cells) | 227.4 nM | Western Blot | [9] |
| GP262 (PI3K/mTOR degrader) | Dmax (PI3Kα in MDA-MB-231 cells) | 71.3% | Western Blot | [9] |
| GP262 (PI3K/mTOR degrader) | DC50 (p110γ in MDA-MB-231 cells) | 42.23 nM | Western Blot | [9] |
| GP262 (PI3K/mTOR degrader) | Dmax (p110γ in MDA-MB-231 cells) | 88.6% | Western Blot | [9] |
| GP262 (PI3K/mTOR degrader) | DC50 (mTOR in MDA-MB-231 cells) | 45.4 nM | Western Blot | [9] |
| GP262 (PI3K/mTOR degrader) | Dmax (mTOR in MDA-MB-231 cells) | 74.9% | Western Blot | [9] |
Experimental Protocols
Synthesis of VH032 Amine
VH032 amine is a common precursor for the synthesis of VH032-based PROTACs. The following is a summarized protocol based on published methods.[10]
Materials:
-
(2S,4R)-1-((S)-2-(tert-butoxycarbonyl)amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Boc-protected VH032)
-
Dichloromethane (DCM)
-
4 M HCl in dioxane
-
Methanol (MeOH)
-
Water
-
Sodium bicarbonate (NaHCO3)
-
Sodium chloride (NaCl)
-
Ethyl acetate
Procedure:
-
Dissolve the Boc-protected VH032 in DCM.
-
Add 4 M HCl in dioxane dropwise to the solution at room temperature.
-
Add MeOH and stir the mixture overnight at room temperature.
-
Concentrate the reaction mixture and add water.
-
Wash the aqueous solution with DCM three times.
-
Basify the aqueous solution with NaHCO3 and saturate with NaCl.
-
Extract the product with a mixture of DCM/MeOH (10:1, v/v).
-
Evaporate the solvents. The resulting free base is a foamy solid.
-
For stable storage, dissolve the free base in MeOH and add it dropwise to ethyl acetate to precipitate the hydrochloride salt.
-
Filter the solid and dry it under a vacuum to obtain VH032 amine hydrochloride.[10]
PROTAC Synthesis via Amide Coupling
This protocol describes the general procedure for coupling a POI ligand with a carboxylic acid linker to VH032 amine.
Materials:
-
POI ligand with a carboxylic acid linker
-
VH032 amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
Procedure:
-
Dissolve the POI ligand with the carboxylic acid linker in DMF.
-
Add HATU and DIPEA to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add VH032 amine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
In-Cell Target Protein Degradation Assay (Western Blot)
This is a standard method to quantify the degradation of the target protein upon treatment with a PROTAC.[6]
Materials:
-
Cells expressing the target protein
-
PROTAC compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound or DMSO for the desired time (e.g., 24 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[6]
Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.[11]
Materials:
-
Cells co-expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (VHL) fused to HaloTag®
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC compound
Procedure:
-
Seed the engineered cells in a white, opaque multi-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-VHL fusion protein.
-
Add a serial dilution of the PROTAC to the cells.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in this ratio indicates PROTAC-mediated ternary complex formation.[11]
Quantitative Proteomics for Off-Target Analysis (LC-MS/MS)
This method provides a global view of protein level changes upon PROTAC treatment, enabling the assessment of off-target effects.[12]
Materials:
-
Cells treated with PROTAC or vehicle
-
Lysis buffer
-
Trypsin
-
Desalting columns
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or Orbitrap mass spectrometer)
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Digest the proteins into peptides using trypsin.
-
Desalt the peptide samples.
-
Analyze the peptide mixtures by LC-MS/MS. The mass spectrometer will fragment the peptides and the resulting fragmentation patterns are used to identify and quantify the peptides.
-
Use specialized software to analyze the mass spectrometry data, identify the proteins, and quantify their relative abundance between the PROTAC-treated and control samples.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated.
Signaling Pathways and Experimental Workflows
The VHL-HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), the alpha subunit of the hypoxia-inducible factor (HIF-1α) is hydroxylated by prolyl hydroxylases (PHDs). This modification allows it to be recognized by the VHL E3 ligase, leading to its ubiquitination and subsequent proteasomal degradation.[13][14] In hypoxic conditions, PHDs are inactive, leading to the stabilization of HIF-1α, which then translocates to the nucleus and activates the transcription of genes involved in the response to low oxygen.[14] VH032-based PROTACs hijack this natural degradation pathway by recruiting the VHL E3 ligase to a new target protein.
Caption: The VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.
PROTAC Development and Evaluation Workflow
The development of a VH032-based PROTAC involves a systematic workflow from design and synthesis to cellular and in vivo evaluation.
Caption: A typical workflow for the development and evaluation of a VH032-based PROTAC.
Conclusion
VH032 has proven to be a robust and versatile ligand for recruiting the VHL E3 ligase in the development of PROTACs. Its well-defined binding affinity and synthetic accessibility have made it a valuable tool for researchers in both academic and industrial settings. This guide provides a foundational understanding and practical protocols for the utilization of VH032 in PROTAC-based drug discovery. As the field of targeted protein degradation continues to expand, the principles and methodologies outlined here will remain essential for the design and evaluation of novel therapeutics.
References
- 1. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
The Role of the C6-NH2 Linker in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] The linker, far from being a passive spacer, plays a critical role in the efficacy, selectivity, and pharmacokinetic properties of a PROTAC.[1][2] This technical guide provides an in-depth exploration of the C6-NH2 linker, a six-carbon alkyl chain terminating in an amine group, a common and versatile component in PROTAC design. We will delve into its structural and functional significance, supported by quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive resource for researchers in the field.
The Core Function of the C6-NH2 Linker in PROTACs
The C6-NH2 linker, an aminohexyl chain, is a frequently employed flexible linker in PROTAC design. Its primary role is to bridge the POI ligand and the E3 ligase ligand at an optimal distance and orientation to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The formation of this ternary complex is the cornerstone of PROTAC-mediated protein degradation.[1] The flexibility of the C6 alkyl chain allows the PROTAC molecule to adopt various conformations, increasing the likelihood of achieving a productive ternary complex geometry.
The terminal amine (-NH2) group of the C6-NH2 linker is a key functional handle for synthesis. It readily participates in common coupling reactions, such as amide bond formation, enabling the covalent attachment of the linker to either the POI ligand or the E3 ligase ligand, which typically possesses a carboxylic acid or other reactive moiety.[1][3] This synthetic tractability makes the C6-NH2 linker a valuable tool for the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies.
Data Presentation: The Impact of Alkyl Linker Length on PROTAC Efficacy
The length of the alkyl chain linker is a critical determinant of a PROTAC's degradation efficiency. While specific data for a C6-NH2 linker across a wide range of targets is not always consolidated, its performance can be understood in the context of linker optimization studies where varying lengths of alkyl chains are evaluated. The following table summarizes representative quantitative data from studies on PROTACs targeting various proteins, highlighting the impact of linker length on degradation potency (DC50) and maximal degradation (Dmax).
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BTK | Pomalidomide | Alkyl/Ether | ~15 (variable) | 1-40 | >90 | [1] |
| HDAC6 | Pomalidomide | Click Chemistry | Not specified | 3.2 | >90 | [1] |
| ERα | HIF-1α peptide | Alkyl | 16 | 26,000 | Not specified | [1] |
| BRD4 | VHL | PEG | Not specified | <10 | >85 | [4] |
Note: This table provides a comparative look at how linker length, a key feature of the C6-NH2 linker, can influence PROTAC activity. The optimal linker length is target-dependent and must be empirically determined.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Employing a C6-NH2 Linker via Amide Coupling
This protocol outlines a general procedure for the final coupling step in PROTAC synthesis, where a POI ligand bearing a carboxylic acid is coupled to an E3 ligase ligand-C6-NH2 conjugate.
Materials:
-
POI ligand with a terminal carboxylic acid
-
E3 ligase ligand-C6-NH2 conjugate (e.g., Pomalidomide-C6-NH2)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) for characterization
Procedure:
-
Dissolve the POI ligand with a terminal carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
To this solution, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the E3 ligase ligand-C6-NH2 conjugate (1.0 equivalent) in anhydrous DMF.
-
Add the solution of the E3 ligase ligand-C6-NH2 conjugate to the activated POI ligand solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by MS and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol describes the quantification of target protein degradation in cells treated with a PROTAC.[5]
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[5]
-
Mandatory Visualizations
Caption: PROTAC Mechanism of Action with a C6-NH2 Linker.
Caption: Western Blot Workflow for PROTAC Efficacy Assessment.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to VH032-thiol-C6-NH2 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and the Role of VH032-thiol-C6-NH2
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] This approach utilizes heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs). PROTACs consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
A key component in many successful PROTACs is the ligand that engages the E3 ligase. VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, with a binding affinity (Kd) of 185 nM.[3] this compound is a derivative of VH032 that incorporates a 6-carbon alkyl linker with a terminal amine group (NH2). This functionalized linker provides a convenient attachment point for conjugating a ligand that binds to a specific protein of interest, thereby creating a VHL-recruiting PROTAC. The C6 linker offers a balance of flexibility and length, which is often crucial for the successful formation of a stable ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.
This technical guide provides a comprehensive overview of this compound, including its application in the synthesis of PROTACs, quantitative data on the degradation efficiency of resulting degraders, detailed experimental protocols for their evaluation, and a visualization of a relevant signaling pathway.
Core Concepts of PROTAC-Mediated Degradation
The mechanism of action for a PROTAC utilizing a VH032-based ligand is a cyclical process that leads to the catalytic degradation of the target protein.
dot
Caption: PROTAC Mechanism of Action.
Quantitative Data for VH032-Based PROTACs
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The binding affinities (Kd) of the PROTAC for both the target protein and the E3 ligase are also critical parameters. The following table summarizes data for representative PROTACs that utilize a VH032 ligand, some with C6 or similar linkers, targeting various proteins.
| PROTAC Name/Reference | Target Protein | Linker Description | DC50 | Dmax | Kd (Target) | Kd (VHL) | Cell Line |
| MZ1 | BRD4 | PEG-based | ~25-920 nM | >90% | - | - | HEK293 |
| ARV-771 | BET proteins | - | <1 nM | >95% | - | - | LNCaP |
| Compound 7 | HDAC1/HDAC3 | Amide bond to L-tert-leucine | 0.91 µM (HDAC1), 0.64 µM (HDAC3) | >50% | - | - | HCT116 |
| Compound 9 | HDAC1/HDAC3 | Amide bond to L-tert-leucine | 0.55 µM (HDAC1), 0.53 µM (HDAC3) | >50% | - | - | HCT116 |
| NC-1 | BTK | Non-covalent | 2.2 nM | 97% | - | - | Mino |
| RC-3 | BTK | Reversible covalent | <10 nM | >85% | - | - | Mino |
| GP262 | PI3Kγ/mTOR | PEG/Alkyl | 42.23 nM (PI3Kγ), 45.4 nM (mTOR) | 88.6% (PI3Kγ), 74.9% (mTOR) | 0.867 µM (PI3Kα), 0.479 µM (mTOR) | - | MDA-MB-231 |
Experimental Protocols
Synthesis of a BRD4-Targeting PROTAC using this compound and a JQ1-NHS Ester
This protocol describes a general method for the synthesis of a PROTAC by conjugating this compound to an N-hydroxysuccinimide (NHS) ester derivative of the BRD4 inhibitor, JQ1.
Materials:
-
This compound
-
JQ1-NHS ester
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add TEA or DIPEA (2-3 equivalents) to the solution to act as a base.
-
In a separate vial, dissolve the JQ1-NHS ester (1-1.2 equivalents) in anhydrous DMF.
-
Slowly add the JQ1-NHS ester solution to the this compound solution with stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by LC-MS.
-
Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the desired PROTAC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
dot
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
E3 Ligase-Linker Conjugates: An In-depth Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of E3 ligase-linker conjugates, a cornerstone of targeted protein degradation (TPD) technologies such as Proteolysis Targeting Chimeras (PROTACs). We delve into the core components, mechanism of action, and rational design principles of these heterobifunctional molecules. This document summarizes key quantitative data, offers detailed experimental protocols for their evaluation, and presents visual representations of the underlying biological pathways and experimental workflows to empower researchers in this rapidly evolving field.
Introduction to E3 Ligase-Linker Conjugates and Targeted Protein Degradation
Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, TPD agents, such as PROTACs, lead to the physical removal of the target protein.[1]
At the heart of this technology are E3 ligase-linker conjugates. These chimeric molecules are composed of three key components:
-
A ligand for a protein of interest (POI): This "warhead" specifically binds to the target protein.
-
A ligand for an E3 ubiquitin ligase: This "anchor" recruits a specific E3 ligase.[3]
-
A chemical linker: This component connects the warhead and the anchor, and its composition and length are critical for the efficacy of the conjugate.[4]
By simultaneously binding to the POI and an E3 ligase, the conjugate forms a ternary complex (POI-PROTAC-E3 ligase).[1][2] This proximity induces the E3 ligase to transfer ubiquitin molecules from a charged E2 conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][5]
The Ubiquitin-Proteasome System (UPS) Signaling Pathway
The UPS is a highly regulated pathway responsible for protein homeostasis. The process of protein ubiquitination involves a three-enzyme cascade:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from E1.
-
E3 Ubiquitin Ligase: Recognizes the specific substrate (the POI in the context of TPD) and catalyzes the transfer of ubiquitin from the E2 enzyme to the substrate.[3]
There are over 600 E3 ligases in humans, providing a vast landscape for the development of selective TPD agents.[3] The most commonly recruited E3 ligases in PROTAC design include Cereblon (CRBN), Von Hippel-Lindau (VHL), Murine Double Minute 2 (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).[3][6]
Mechanism of Action of E3 Ligase-Linker Conjugates (PROTACs)
The mechanism of action of a PROTAC is a cyclical process that leverages the UPS to achieve catalytic degradation of a target protein.
Quantitative Data Presentation
The efficacy of E3 ligase-linker conjugates is typically quantified by two key parameters:
-
DC50: The concentration of the conjugate required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achievable.
Below are tables summarizing the quantitative data for representative PROTACs targeting various proteins and utilizing different E3 ligases.
Table 1: VHL-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Jps016 | HDAC1 | HCT116 | 550 | 77 | [7] |
| PROTAC 4 | HDAC1 | HCT116 | 550 | ~100 | [7] |
| GP262 | p110α | MDA-MB-231 | 227.4 | 71.3 | [8] |
| GP262 | p110γ | MDA-MB-231 | 42.23 | 88.6 | [8] |
| GP262 | mTOR | MDA-MB-231 | 45.4 | 74.9 | [8] |
Table 2: CRBN-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SHP2-D26 | SHP2 | MV4;11 | 6.02 | >90 | [] |
| BCL-XL PROTAC | BCL-XL | MOLT-4 | 63 | 90.8 | [] |
| BRD4 Degrader | BRD4 | Namalwa | < 1 | >95 | [] |
| DP1 | BRD4 | SU-DHL-4 | 10840 | 98 | [1] |
Table 3: MDM2-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MD-4251 | MDM2 | RS4;11 | 0.2 | 96 | [10] |
| CL174 | MDM2 | hBMSCs | ~10 | >90 | [2] |
Table 4: IAP-Based PROTACs
| PROTAC | Target Protein | Cell Line | Dmax (%) at 0.1 µM | Reference |
| SNIPER-19 | CDK4/6 | MM.1S | >77 | [11] |
| SNIPER-20 | CDK4/6 | MM.1S | >77 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize E3 ligase-linker conjugates.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This is the most common method to quantify the degradation of the target protein.
Materials:
-
Cell line expressing the POI
-
Complete cell culture medium
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (typically 8-12 concentrations) and a vehicle control for a fixed time (e.g., 16-24 hours).[1][6]
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice and then centrifuge to pellet cell debris.[1]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay. Normalize the protein concentration of all samples.[1]
-
Sample Preparation: Add Laemmli sample buffer to the lysates and boil to denature the proteins.[1]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.[1]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the POI overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.[1]
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal. Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control.[1][6]
-
Data Analysis: Plot the normalized protein levels against the log of the PROTAC concentration. Fit the data to a non-linear regression curve to determine the DC50 and Dmax values.[6]
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the POI in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
PROTAC compound and vehicle control (DMSO)
-
SDS-PAGE gels, Western blot reagents, and antibodies against the POI
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, and the POI.[6]
-
Initiate Reaction: Add the E3 ligase complex and the PROTAC (or DMSO for control) to the master mix. Include controls such as reactions lacking E1, E3, or the PROTAC.[6]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).[6]
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the reaction products by Western blot, probing for the POI. A ladder of higher molecular weight bands corresponding to polyubiquitinated POI should be visible in the presence of a functional PROTAC.[6]
Ternary Complex Formation Assays (e.g., TR-FRET)
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Tagged recombinant POI (e.g., GST-tagged)
-
Tagged recombinant E3 ligase (e.g., His-tagged)
-
TR-FRET donor-labeled antibody against the POI tag (e.g., Tb-anti-GST)
-
TR-FRET acceptor-labeled antibody against the E3 ligase tag (e.g., AF488-anti-His)
-
PROTAC compound
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Optimization: Optimize the concentrations of the proteins and antibodies to achieve a good assay window and signal-to-background ratio.[4][12]
-
Reaction Setup: In a microplate, combine the tagged POI, tagged E3 ligase, donor-labeled antibody, and acceptor-labeled antibody in the assay buffer.
-
PROTAC Addition: Add a serial dilution of the PROTAC to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period to allow for ternary complex formation.[4][12]
-
Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. The signal will typically show a "hook effect," where the signal first increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the formation of binary complexes.[4][12]
Experimental and Drug Discovery Workflows
The development of a successful E3 ligase-linker conjugate involves a multi-step process from initial design to preclinical evaluation.
Conclusion
E3 ligase-linker conjugates represent a paradigm shift in drug discovery, offering the potential to target previously "undruggable" proteins and overcome mechanisms of drug resistance. A deep understanding of their mechanism of action, coupled with robust and quantitative experimental evaluation, is crucial for the successful design and optimization of these novel therapeutics. This guide provides a foundational resource for researchers to navigate the complexities of this exciting field and contribute to the development of the next generation of targeted protein degraders.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arxiv.org [arxiv.org]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 10. MDM2 degrader(Ascentage Pharma) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
VH032-thiol-C6-NH2 as a VHL Ligand: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the VHL Ligand VH032-thiol-C6-NH2 and its Application in Proteolysis Targeting Chimeras (PROTACs).
Introduction
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component of the cellular machinery responsible for protein degradation. Small molecule ligands that bind to VHL have become indispensable tools in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the ubiquitin-proteasome system to induce the degradation of specific target proteins implicated in disease.
This technical guide focuses on This compound , a derivative of the potent VHL ligand VH032. This molecule is specifically designed with a thiol-C6-amine linker, providing a versatile conjugation point for the attachment of a target protein binder, thereby forming a PROTAC. This guide will provide an in-depth overview of the biochemical and cellular characterization of VH032-based PROTACs, detailed experimental protocols for their evaluation, and a discussion of the key principles governing their mechanism of action.
Core Compound Profile: this compound
This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the high-affinity VH032 VHL ligand.[1][2] The appended thiol-C6-NH2 linker provides a reactive handle for covalent attachment to a ligand targeting a protein of interest, a crucial step in the synthesis of PROTACs.
| Property | Value | Reference |
| Molecular Formula | C29H43N5O4S2 | [2] |
| Molecular Weight | 589.81 g/mol | [2] |
| CAS Number | 2098836-63-4 | [2] |
| Chemical Structure | C(--INVALID-LINK--NC(C)=O)(=O)N1--INVALID-LINK--C--INVALID-LINK--C1 | [2] |
Mechanism of Action: The PROTAC Approach
PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule itself, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The VH032 moiety of a PROTAC binds to the VHL E3 ligase, acting as the recruitment handle for the degradation machinery.
Figure 1. Mechanism of action for a VH032-based PROTAC.
Quantitative Data: A Case Study with BRD4-Degrader MZ1
To illustrate the utility of VH032-based ligands, we present data for the well-characterized PROTAC, MZ1 . MZ1 is composed of a VH032-derived VHL ligand, a linker, and the BET inhibitor JQ1, which targets the bromodomains of the BET family of proteins, including BRD4.
Binding Affinities and Ternary Complex Formation
The formation of a stable ternary complex (Target Protein:PROTAC:E3 Ligase) is a critical determinant of PROTAC efficacy. Isothermal Titration Calorimetry (ITC) is a powerful technique to measure the binding affinities of the individual components and the cooperativity of ternary complex formation.
| Interaction | Technique | Kd (nM) | Reference |
| MZ1 : VCB | ITC | 66 | |
| MZ1 : BRD4BD2 | ITC | 15 | |
| VCB : (MZ1:BRD4BD2) | ITC | 3.7 |
VCB refers to the VHL-ElonginC-ElonginB complex. BD2 refers to the second bromodomain.
The data demonstrates that the affinity of VCB for the pre-formed MZ1:BRD4BD2 complex is significantly stronger than for MZ1 alone, indicating positive cooperativity in the formation of the ternary complex. This cooperativity is a key driver of efficient protein degradation.
Cellular Degradation Potency
The efficacy of a PROTAC in a cellular context is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| H661 | BRD4 | 8 | >90 | |
| H838 | BRD4 | 23 | >90 | |
| HeLa | BRD4 | ~100 | >90 | |
| HeLa | BRD2 | >1000 | Not Reported | |
| HeLa | BRD3 | >1000 | Not Reported |
These results highlight the potent and selective degradation of BRD4 by MZ1 at nanomolar concentrations.
Experimental Protocols
Synthesis of this compound
Figure 2. Conceptual workflow for the synthesis of this compound.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
Objective: To determine the binding affinities (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation.
Materials:
-
Purified VCB complex
-
Purified target protein (e.g., BRD4BD2)
-
PROTAC (e.g., MZ1)
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
Protocol:
-
Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same ITC buffer to minimize buffer mismatch effects.
-
Determine accurate concentrations of all components.
-
-
Binary Titrations:
-
PROTAC into VCB: Load the syringe with the PROTAC (e.g., 100 µM) and the cell with VCB (e.g., 10 µM).
-
PROTAC into Target Protein: Load the syringe with the PROTAC (e.g., 100 µM) and the cell with the target protein (e.g., 10 µM).
-
-
Ternary Titration:
-
Load the syringe with VCB (e.g., 100 µM).
-
Load the cell with the target protein (e.g., 10 µM) pre-incubated with a saturating concentration of the PROTAC (e.g., 20 µM).
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
-
Calculate cooperativity (α) using the equation: α = Kd(PROTAC:VCB) / Kd((PROTAC:Target):VCB).
-
Western Blotting for Cellular Protein Degradation
Objective: To quantify the levels of a target protein in cells following treatment with a PROTAC and determine DC50 and Dmax.
Materials:
-
Cell line of interest (e.g., HeLa, H661)
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Develop with chemiluminescent substrate and capture the signal.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of degradation versus PROTAC concentration and fit to a dose-response curve to determine DC50 and Dmax.
-
Figure 3. General workflow for determining PROTAC-mediated protein degradation.
Conclusion
This compound serves as a valuable chemical tool for the development of potent and selective PROTACs. Its high-affinity VH032 core ensures efficient recruitment of the VHL E3 ligase, while the versatile linker facilitates the conjugation to a wide array of target protein binders. The case study of MZ1 demonstrates the power of this approach, achieving nanomolar degradation of BRD4 with high selectivity. The experimental protocols provided in this guide offer a framework for researchers to characterize the binding affinities and cellular activities of their own VH032-based PROTACs. A deeper understanding of the principles of ternary complex formation and cooperativity will continue to drive the rational design of next-generation protein degraders with enhanced therapeutic potential.
References
In-Depth Technical Guide: VH032-thiol-C6-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of VH032-thiol-C6-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, synthesis, and application in targeted protein degradation, offering valuable insights for researchers in chemical biology and drug discovery.
Core Compound Information
This compound is a synthetic molecule that incorporates the well-characterized von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, VH032, connected to a six-carbon thiol linker terminating in an amine group. This bifunctional nature allows for its conjugation to a target protein ligand, forming a PROTAC capable of inducing the degradation of a specific protein of interest.
| Property | Value |
| CAS Number | 2098836-63-4 |
| Molecular Formula | C29H43N5O4S2 |
| Molecular Weight | 589.81 g/mol |
| Synonyms | VHL Ligand-Linker Conjugates 14, E3 ligase Ligand-Linker Conjugates 29 |
Mechanism of Action in PROTAC Technology
This compound serves as a critical component in the assembly of PROTACs. The VH032 moiety binds with high affinity to the VHL E3 ubiquitin ligase. The terminal amine group on the C6 linker provides a reactive handle for covalent attachment to a ligand designed to bind a specific protein of interest (POI). Once assembled into a PROTAC, the molecule acts as a bridge, bringing the POI into close proximity with the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, effectively removing it from the cell.
Synthesis and Experimental Protocols
While a detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found, a representative synthesis can be proposed based on established methods for creating similar bifunctional linkers and conjugating them to VHL ligands. The general strategy involves the synthesis of an amine-terminated thiol linker and its subsequent coupling to a VH032 precursor.
3.1. Representative Synthesis of an Amine-Terminated Thiol Linker
A common approach involves the use of a protected amino thiol, such as S-trityl-6-amino-1-hexanethiol, which can be reacted with a suitable activating agent for subsequent conjugation.
3.2. Conjugation to VH032 Precursor
The VH032 core is typically synthesized with a reactive handle, such as a carboxylic acid or an amine. For instance, a VH032-acid precursor can be activated (e.g., using HATU or HOBt/EDC) and then reacted with the amine group of the linker to form a stable amide bond. The protecting group on the thiol (e.g., trityl) would then be removed under acidic conditions to yield the final this compound product.
3.3. Experimental Workflow for PROTAC Assembly
The terminal amine of this compound can be conjugated to a POI ligand containing a reactive group, such as an activated carboxylic acid or an isothiocyanate, to form the final PROTAC molecule.
Quantitative Data and Characterization
Specific quantitative data for this compound, such as its direct binding affinity to VHL, is not extensively reported in public literature. However, data from the parent VH032 ligand and similar constructs provide valuable benchmarks.
| Parameter | Representative Value (for VH032) | Method |
| Binding Affinity (Kd) to VHL | ~190 nM | Isothermal Titration Calorimetry (ITC) |
| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |
| Identity Confirmation | Consistent with expected m/z | Mass Spectrometry (MS) |
| Structural Confirmation | Consistent with proposed structure | Nuclear Magnetic Resonance (NMR) Spectroscopy |
It is important to note that the addition of the linker may slightly alter the binding affinity of the VH032 moiety to VHL. Experimental validation is recommended for each new PROTAC construct.
Conclusion
This compound is a versatile and indispensable tool for researchers engaged in the development of PROTAC-based therapeutics. Its well-defined structure, incorporating a potent VHL ligand and a versatile linker, facilitates the rational design and synthesis of molecules for targeted protein degradation. This guide provides a foundational understanding of its properties and applications, empowering scientists to leverage this technology in their pursuit of novel therapeutic strategies.
Methodological & Application
Synthesis Protocol for VH032-thiol-C6-NH2: A Key Building Block for PROTAC Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the synthesis of VH032-thiol-C6-NH2, an E3 ligase ligand-linker conjugate essential for the development of Proteolysis Targeting Chimeras (PROTACs). This versatile building block incorporates the highly potent von Hippel-Lindau (VHL) E3 ligase ligand, VH032, connected to a thiol-containing C6 amine linker, enabling the conjugation to a target protein ligand.
Introduction
PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent proteasomal degradation of the target protein. The VHL E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design. VH032 is a potent and well-characterized ligand for VHL. The this compound conjugate provides a readily available chemical handle for the straightforward synthesis of PROTACs. The terminal amine allows for amide bond formation with a ligand for a protein of interest, while the thiol group can be utilized for various bioconjugation strategies.
Physicochemical and Purity Data
Quantitative data for a typical batch of this compound are summarized in the table below. These values serve as a benchmark for successful synthesis and purification.
| Parameter | Value |
| Molecular Formula | C₂₉H₄₃N₅O₄S₂ |
| Molecular Weight | 589.81 g/mol |
| CAS Number | 2098836-63-4 |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥98% |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the synthesis of the core VH032 ligand, followed by the coupling of the bifunctional thiol-C6-NH2 linker. The following protocol is based on established synthetic routes for similar VH032-based PROTAC building blocks.
Materials and Reagents:
-
VH032-amine (or its Boc-protected precursor)
-
6-(tritylthio)hexanoic acid
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
Step 1: Coupling of the Linker to VH032-amine
-
To a solution of VH032-amine (1.0 eq) in anhydrous DMF, add 6-(tritylthio)hexanoic acid (1.2 eq) and DIPEA (3.0 eq).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add HATU (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the trityl-protected intermediate.
Step 2: Deprotection of the Thiol Group
-
Dissolve the trityl-protected intermediate (1.0 eq) in DCM.
-
Add TIPS (5.0 eq) to the solution.
-
Add TFA (50% v/v in DCM) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final product, this compound.
-
Lyophilize the pure fractions to yield the final product as a solid.
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Assess the purity by analytical HPLC.
PROTAC Synthesis Workflow
The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound.
Caption: General workflow for PROTAC synthesis via amide coupling.
Mechanism of Action: VHL-Recruiting PROTAC
The synthesized PROTAC facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase complex, leading to the degradation of the target protein.
Application Notes and Protocols for VH032-thiol-C6-NH2 in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This document provides detailed application notes and protocols for the use of VH032-thiol-C6-NH2 , a bifunctional linker pre-conjugated with a von Hippel-Lindau (VHL) E3 ligase ligand, in the synthesis of PROTACs.
This compound is a valuable building block for PROTAC development, incorporating the well-characterized VHL ligand, VH032, and a C6 linker terminating in both a primary amine and a thiol group. This unique bifunctionality offers flexibility in conjugation strategies. The primary amine is readily available for standard amide bond formation with a carboxylic acid on the POI ligand, while the thiol group provides an orthogonal handle for subsequent modifications or alternative conjugation chemistries.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C29H43N5O4S2 |
| Molecular Weight | 589.81 g/mol |
| CAS Number | 2098836-63-4 |
| Appearance | Solid |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C for long-term stability |
PROTAC Synthesis Strategy using this compound
The synthesis of a PROTAC using this compound typically involves the formation of an amide bond between the primary amine of the linker and a carboxylic acid functionality on the POI ligand. The thiol group generally remains unreactive under standard amide coupling conditions, allowing for its potential use in subsequent orthogonal reactions.
Chemoselectivity: Amine vs. Thiol Reactivity
In the context of amide bond formation using common coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) with HOBt (Hydroxybenzotriazole), the primary amine is significantly more nucleophilic towards the activated carboxylic acid than the thiol group. This inherent chemoselectivity allows for the specific formation of the desired amide linkage without the need for protecting the thiol group.
Experimental Protocols
General Protocol for PROTAC Synthesis via Amide Coupling
This protocol describes a general method for coupling this compound with a POI ligand containing a carboxylic acid.
Materials:
-
This compound
-
POI ligand with a carboxylic acid group
-
HATU (or a similar coupling reagent like HBTU, EDC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Reverse-phase HPLC system for purification
-
LC-MS for reaction monitoring and product characterization
Procedure:
-
Preparation of Reactants:
-
Dissolve the POI ligand (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
In a separate vial, dissolve HATU (1.2 equivalents) and DIPEA (3.0 equivalents) in anhydrous DMF.
-
-
Activation of Carboxylic Acid:
-
Add the HATU/DIPEA solution to the POI ligand solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution to the activated POI ligand mixture.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS.
-
-
Work-up and Precipitation:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
To precipitate the crude product, add cold diethyl ether to the concentrated residue and collect the solid by filtration or centrifugation.
-
-
Purification:
-
Purify the crude PROTAC using reverse-phase preparative HPLC. A typical gradient would be from 10% to 90% acetonitrile in water (with 0.1% trifluoroacetic acid or formic acid as a modifier) over 30-40 minutes.
-
Collect the fractions containing the desired product.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product by LC-MS and ¹H NMR spectroscopy.
-
Protocol for In-Cell BRD4 Degradation Assay
This protocol outlines a method to assess the ability of a newly synthesized BRD4-targeting PROTAC to induce the degradation of BRD4 in a cellular context.
Materials:
-
Human cell line expressing BRD4 (e.g., HeLa, 22Rv1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized PROTAC
-
DMSO (for stock solution)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow overnight.
-
-
PROTAC Treatment:
-
Prepare a stock solution of the PROTAC in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the PROTAC stock solution in cell culture medium to achieve the desired final concentrations (e.g., a serial dilution from 1 nM to 10 µM).
-
As a negative control, treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours prior to and during PROTAC treatment.
-
Treat the cells with the PROTAC dilutions for a specified time (e.g., 4, 8, 12, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 and the loading control.
-
Normalize the BRD4 signal to the loading control.
-
Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
-
Quantitative Data for VHL-based BRD4 PROTACs
The following table summarizes representative quantitative data for well-characterized VHL-based PROTACs targeting BRD4. While these PROTACs may not utilize the exact this compound linker, the data provides a useful benchmark for the expected potency of PROTACs synthesized with this VHL ligand.
| PROTAC | Target(s) | Cell Line | DC50 | Dmax (%) | Reference |
| MZ1 | BRD4 (preferential) | HeLa | ~25 nM | >90% | [2] |
| ARV-771 | BRD2/3/4 | 22Rv1 | <10 nM | >95% | [3] |
| A1874 | BRD4 | RS4;11 | 4.9 nM | ~98% |
Signaling Pathway
PROTACs targeting BRD4 induce its degradation, thereby impacting downstream signaling pathways regulated by BRD4. BRD4 is a key epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to promoters and enhancers of target genes, including the proto-oncogene MYC.
By inducing the degradation of BRD4, PROTACs synthesized with this compound can effectively downregulate MYC expression, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on BRD4 activity.[4]
The Role of the Thiol Group
The free thiol group on the linker of the final PROTAC provides a versatile handle for further chemical modifications. This can be advantageous for several applications:
-
Attachment of imaging agents: A fluorescent dye or a PET imaging ligand can be conjugated to the thiol group to enable visualization and tracking of the PROTAC in vitro and in vivo.
-
Conjugation to drug delivery systems: The thiol can be used to attach the PROTAC to nanoparticles, antibodies, or other delivery vectors to improve its pharmacokinetic properties and target-specific delivery.
-
Introduction of solubility-enhancing moieties: PEG chains or other hydrophilic groups can be attached to the thiol to improve the aqueous solubility of the PROTAC.
-
"Click" Chemistry: The thiol can be functionalized with an alkyne or azide to participate in copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions for modular PROTAC assembly.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of VHL-based PROTACs. Its bifunctional linker allows for straightforward and chemoselective conjugation to a wide range of POI ligands via standard amide coupling, while the preserved thiol group offers opportunities for further functionalization. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers in the design, synthesis, and evaluation of novel PROTACs for targeted protein degradation.
References
- 1. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating VH032-thiol-C6-NH2 to a Target Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the conjugation of VH032-thiol-C6-NH2, a bifunctional linker incorporating a von Hippel-Lindau (VHL) E3 ligase ligand, to a target ligand. This process is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1][2][3]
This compound offers two reactive handles for conjugation: a primary amine (-NH2) and a thiol (-SH) group. The choice of conjugation strategy will depend on the available functional groups on the target ligand. This document outlines two primary protocols:
-
Amine-reactive conjugation using an N-hydroxysuccinimide (NHS) ester-functionalized target ligand.
-
Thiol-reactive conjugation using a maleimide-functionalized target ligand.
Data Presentation
Table 1: Recommended Reaction Conditions for Conjugation Chemistries
| Parameter | Amine-Reactive (NHS Ester) | Thiol-Reactive (Maleimide) |
| Target Ligand Functional Group | Carboxylic acid (activated to NHS ester) | Thiol (or activated with a maleimide group) |
| This compound Reactive Group | Primary Amine (-NH2) | Thiol (-SH) |
| pH | 7.2 - 8.5[4][5] | 6.5 - 7.5[1][6] |
| Recommended Buffers | Phosphate, Borate, Bicarbonate, HEPES[4] | Phosphate, Tris, HEPES (degassed)[1][7] |
| Molar Ratio (VH032:Target Ligand) | 1:1 to 1:3 (optimization may be required) | 1:1 to 1:1.5 (optimization may be required) |
| Reaction Time | 1 - 4 hours at Room Temperature or Overnight at 4°C[5] | 2 hours at Room Temperature or Overnight at 4°C[1] |
| Common Solvents | DMSO or DMF for initial dissolution of reagents[5] | DMSO or DMF for initial dissolution of reagents[7] |
Table 2: Typical Purification and Characterization Methods for Conjugates
| Method | Purpose | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment[8][9][10][11] | Reverse-phase (C18 or C8 column) is common for small molecules. Gradient elution is typically required.[8] |
| Mass Spectrometry (MS) | Molecular weight confirmation of the conjugate[12][13] | ESI-MS or MALDI-TOF are commonly used techniques. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the conjugate[12][14][15] | 1H and 13C NMR can confirm the formation of the new covalent bond. |
Experimental Protocols
Protocol 1: Amine-Reactive Conjugation via NHS Ester Coupling
This protocol is suitable for target ligands that possess a carboxylic acid group, which can be activated to an NHS ester prior to reaction with the primary amine of this compound.
Materials:
-
This compound
-
Target ligand with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[16][17]
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)[16][17]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification equipment (e.g., HPLC system)
-
Characterization instruments (e.g., Mass Spectrometer, NMR)
Procedure:
-
Activation of Target Ligand (Formation of NHS Ester):
-
Dissolve the carboxylic acid-containing target ligand in anhydrous DMF or DMSO.
-
Add 1.1 equivalents of NHS (or sulfo-NHS) and 1.1 equivalents of EDC (or DCC).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
The formation of the NHS ester can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Conjugation Reaction:
-
In a separate vial, dissolve this compound in a minimal amount of DMF or DMSO.
-
Add the this compound solution to the activated NHS ester of the target ligand.
-
Add reaction buffer (0.1 M Sodium Phosphate, pH 7.5) to the reaction mixture. The final concentration of organic solvent should be minimized to avoid protein denaturation if the target ligand is a biomolecule.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a small amount of quenching solution (e.g., Tris or glycine) to react with any unreacted NHS ester.
-
-
Purification:
-
Purify the conjugate using reverse-phase HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a common choice for small molecules.[11]
-
-
Characterization:
Protocol 2: Thiol-Reactive Conjugation via Maleimide Coupling
This protocol is suitable for target ligands that have been functionalized with a maleimide group, which will react specifically with the thiol group on this compound.
Materials:
-
This compound
-
Maleimide-functionalized target ligand
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed[1][18]
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) if the thiol on this compound has formed a disulfide bond.
-
Purification equipment (e.g., HPLC system)
-
Characterization instruments (e.g., Mass Spectrometer, NMR)
Procedure:
-
(Optional) Reduction of Disulfide Bonds:
-
If there is a possibility of disulfide bond formation on this compound, dissolve it in degassed reaction buffer and add a 10-fold molar excess of TCEP.
-
Incubate at room temperature for 30 minutes.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized target ligand in a minimal amount of DMF or DMSO.
-
Add the solution of the target ligand to the this compound solution in the degassed reaction buffer. A typical starting molar ratio is 1.1:1 (maleimide:thiol).[18]
-
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1]
-
-
Purification:
-
Purify the conjugate using reverse-phase HPLC as described in Protocol 1.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by mass spectrometry and NMR as described in Protocol 1.
-
Mandatory Visualizations
Caption: General experimental workflow for the conjugation of this compound.
Caption: Chemical pathways for conjugating this compound via its amine or thiol group.
References
- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 2. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. sinobiological.com [sinobiological.com]
- 10. researchgate.net [researchgate.net]
- 11. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solid-state NMR methods for the characterization of bioconjugations and protein-material interactions [flore.unifi.it]
- 15. researchgate.net [researchgate.net]
- 16. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for BRD4 Degradation using a VH032-thiol-C6-NH2-based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This application note provides a detailed protocol for the use of a PROTAC synthesized from VH032-thiol-C6-NH2 to induce the degradation of the bromodomain-containing protein 4 (BRD4).
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as a transcriptional coactivator for numerous genes critical for cancer cell proliferation and survival, including the potent oncogene c-MYC.[3] The targeted degradation of BRD4, as opposed to simple inhibition, offers a powerful therapeutic strategy by eliminating the protein scaffold and all its functions, leading to a more profound and sustained downstream effect.[3]
This compound is a building block used in PROTAC synthesis, incorporating a ligand for the von Hippel-Lindau (VHL) E3 ligase and a C6 linker with a terminal amine group for conjugation to a POI ligand.[4][5][6][7][8] For the purposes of this protocol, we will refer to a hypothetical BRD4-targeting PROTAC synthesized using this component as "BRD4-Degrader-V" . The protocols and principles outlined here are based on established methodologies for potent BRD4 degraders.[3][9]
Mechanism of Action
The mechanism of action for a VH032-based BRD4 PROTAC, such as BRD4-Degrader-V, involves the formation of a ternary complex between BRD4, the PROTAC, and the VHL E3 ligase. This proximity induces the E3 ligase to poly-ubiquitinate BRD4, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule is then released and can catalyze further rounds of degradation.[3]
Caption: Mechanism of Action for BRD4-Degrader-V.
Downstream Signaling Pathways Affected by BRD4 Degradation
The degradation of BRD4 has a significant impact on various signaling pathways critical for cancer cell function.
Caption: Downstream effects of BRD4 degradation.
Key consequences of BRD4 degradation include:
-
c-MYC Regulation: The most significant effect is the potent suppression of the c-MYC oncogene, leading to cell cycle arrest and apoptosis.[3]
-
NF-κB Signaling: BRD4 plays a role in the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer.[3]
-
Jagged1/Notch1 Pathway: In some cancers, BRD4 regulates the expression of Jagged1 (JAG1), a ligand for the Notch1 receptor, which is critical for cancer cell migration and invasion.[3]
Quantitative Data Summary
The following tables summarize the reported efficacy of various BRD4 PROTAC degraders in different cancer cell lines. This data provides a benchmark for the expected performance of a potent BRD4 degrader like BRD4-Degrader-V.
Table 1: BRD4 Degradation Potency (DC₅₀)
| Compound | Cell Line | DC₅₀ | Time Point |
|---|---|---|---|
| QCA570 | Bladder Cancer Cell Lines | ~1 nM | 9 h |
| PROTAC 1 | Burkitt's Lymphoma Cells | < 1 nM | Not Specified |
Table 2: Anti-Proliferative Activity (IC₅₀ / GI₅₀)
| Compound | Cell Line | IC₅₀ / GI₅₀ | Time Point |
|---|---|---|---|
| ARV-825 | MGC803 (Gastric Cancer) | ~10 nM | 72 h |
| dBET1 | MV4;11 (AML) | 0.14 µM | 24 h |
| QCA570 | Bladder Cancer Cell Lines | Not Specified | Not Specified |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of BRD4-Degrader-V.
Experimental Workflow Overview
Caption: General experimental workflow for assessing BRD4 degradation.
Protocol 1: Western Blotting for BRD4 Degradation
This is the primary assay to directly measure the extent and kinetics of BRD4 degradation.[3]
Materials:
-
Complete cell culture medium
-
BRD4-Degrader-V (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response of BRD4-Degrader-V (e.g., 1 nM to 10 µM) for a fixed time (e.g., 9, 24 hours) or a time-course at a fixed concentration (e.g., 30 nM for 1, 3, 9, 24 hours).[3][9]
-
Include a vehicle control (DMSO) for comparison.
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.[11]
-
Probe for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Protocol 2: Proteasome Inhibitor Rescue Assay
This assay validates that the observed BRD4 degradation is dependent on the proteasome.[9][11]
Materials:
-
Same as Protocol 1
Procedure:
-
Cell Culture and Pre-treatment:
-
Co-treatment:
-
Add BRD4-Degrader-V at a concentration known to induce degradation (e.g., DC₅₀ or higher) to the pre-treated cells.
-
Include control wells with BRD4-Degrader-V alone, inhibitor alone, and vehicle (DMSO).
-
-
Lysis and Western Blotting:
-
Proceed with cell lysis, protein quantification, and Western blotting as described in Protocol 1.
-
A rescue of BRD4 levels in the co-treated samples compared to the degrader-only samples confirms proteasome-dependent degradation.
-
Protocol 3: Cell Viability Assay
This assay measures the effect of BRD4 degradation on cell proliferation and survival.
Materials:
-
Cancer cell lines
-
96-well plates
-
BRD4-Degrader-V
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of BRD4-Degrader-V.
-
Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Measurement:
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
-
Conclusion
This application note provides a comprehensive guide for researchers utilizing a this compound-based PROTAC for the targeted degradation of BRD4. The detailed protocols for confirming BRD4 degradation, validating the mechanism of action, and assessing the downstream functional consequences will enable a thorough evaluation of this potent therapeutic strategy. The provided data and diagrams serve as a valuable reference for experimental design and interpretation of results.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. mybiosource.com [mybiosource.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
Experimental Design for VH032-Based PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the design and evaluation of Proteolysis Targeting Chimeras (PROTACs) that utilize the VH032 ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These guidelines are intended to assist researchers in the development and characterization of novel protein degraders.
Introduction to VH032-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1] They consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] VH032 is a potent and selective ligand that binds to the VHL E3 ligase with a Kd of 185 nM, making it a widely used component in the design of VHL-recruiting PROTACs.[2] By inducing the proximity of the POI to the VHL E3 ligase, VH032-based PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the 26S proteasome.[1] This event-driven mechanism of action offers a powerful strategy to target proteins that have been traditionally considered "undruggable".
Mechanism of Action
The fundamental mechanism of a VH032-based PROTAC involves the formation of a ternary complex, consisting of the target protein, the PROTAC molecule, and the VHL E3 ligase. This induced proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
References
Application Notes and Protocols: VH032-thiol-C6-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for VH032-thiol-C6-NH2 , a synthetic E3 ligase ligand-linker conjugate. It incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, VH032, functionalized with a C6 amino linker containing a thiol group. This compound is a valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce targeted protein degradation. These notes cover the solubility characteristics and a plausible synthetic preparation method for this compound, intended to guide researchers in its effective use and synthesis.
Chemical Properties
| Property | Value |
| Molecular Formula | C29H43N5O4S2 |
| Molecular Weight | 589.81 g/mol |
| CAS Number | 2098836-63-4 |
| Appearance | White to off-white solid |
| Purity | >98% (as typically supplied by commercial vendors) |
Solubility
For reference, the solubility of structurally related compounds is provided below:
| Compound | Solvent | Solubility |
| VH032-thiol | DMSO | 50 mg/mL[2] |
| (S,R,S)-AHPC (VH032-NH2) | DMSO | 100 mg/mL[3] |
| H2O | 5 mg/mL (ultrasonication recommended)[3] | |
| VH032-PEG5-C6-Cl | DMSO | 270 mg/mL (ultrasonication recommended)[4] |
| Ethanol | 100 mg/mL (ultrasonication recommended)[4] | |
| VH032 | DMSO | 90 mg/mL (sonication is recommended)[5] |
Protocol for Solubility Determination
A precise determination of solubility for this compound in various solvents can be achieved using the following protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent of interest (e.g., DMSO, ethanol, PBS) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the saturated solution to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
-
Quantification:
-
Dilute an aliquot of the supernatant with a suitable solvent to a concentration within the linear range of a calibrated analytical method (e.g., HPLC-UV or LC-MS).
-
Determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
Preparation of this compound
The synthesis of this compound involves two key stages: the synthesis of the VH032 ligand and the subsequent conjugation of the thiol-C6-NH2 linker. While a specific, published protocol for the direct synthesis of this compound is not available, a plausible synthetic route can be constructed based on established methods for the synthesis of VH032 and the principles of bioconjugation chemistry.
Synthesis of the VH032 Ligand
The synthesis of the VH032 core has been reported in the literature. A common strategy involves the coupling of key intermediates. A generalized workflow is depicted below.
Caption: Generalized workflow for the synthesis of the VH032 ligand.
Proposed Synthesis of this compound
The conjugation of the thiol-C6-NH2 linker to the VH032 ligand can be achieved via an amide bond formation. This requires a VH032 precursor with a free amine, such as (S,R,S)-AHPC (also known as VH032-NH2), and a commercially available or custom-synthesized linker with a terminal carboxylic acid and a protected thiol group.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Amide Coupling and Deprotection
-
Amide Coupling:
-
Dissolve (S,R,S)-AHPC (VH032-NH2) (1 equivalent) and the protected thiol-C6-carboxylic acid linker (1.1 equivalents) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add a coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the protected this compound intermediate.
-
-
Thiol Deprotection:
-
The choice of deprotection conditions will depend on the specific thiol protecting group used in the linker.
-
For a common protecting group like a trityl (Trt) group, dissolve the protected intermediate in a suitable solvent (e.g., dichloromethane) and treat with a solution of trifluoroacetic acid (TFA) and a scavenger such as triisopropylsilane (TIS).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess reagents under reduced pressure.
-
Purify the final product, this compound, by reverse-phase HPLC to yield the desired compound.
-
Applications in PROTAC Development
This compound serves as a key building block for the synthesis of PROTACs. The terminal amine provides a conjugation point for a linker attached to a ligand for a protein of interest (POI). The thiol group within the linker can be utilized for further modifications or may influence the physicochemical properties of the resulting PROTAC.
Caption: General workflow for PROTAC synthesis using this compound.
Storage and Handling
This compound should be stored as a solid at -20°C. For stock solutions in DMSO, it is recommended to store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The compound is intended for research use only. Standard laboratory safety precautions should be taken when handling this chemical, including the use of personal protective equipment such as gloves, lab coat, and safety glasses.
References
Application Notes and Protocols for Cell-Based Assays Using VH032-thiol-C6-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome pathway. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
VH032-thiol-C6-NH2 is a versatile, synthetically derived E3 ligase ligand-linker conjugate. It incorporates the well-characterized von Hippel-Lindau (VHL) E3 ligase ligand, VH032, functionalized with a C6 amine-terminated thiol linker.[1][2][3] This building block is instrumental in the synthesis of PROTACs, enabling researchers to readily conjugate it with a ligand for a specific protein of interest. The thiol group provides a reactive handle for covalent linkage, while the C6 chain offers a flexible spacer to optimize the formation of the ternary complex between the VHL E3 ligase and the target protein. These application notes provide detailed protocols for utilizing PROTACs synthesized from this compound in key cell-based assays to characterize their efficacy and mechanism of action.
Mechanism of Action: VHL-Mediated Protein Degradation
A PROTAC synthesized using this compound functions by bringing a target protein into close proximity with the VHL E3 ubiquitin ligase complex. This ternary complex formation initiates a cascade of events leading to the selective degradation of the target protein.
Caption: VHL-PROTAC signaling pathway.
Data Presentation: Efficacy of a Representative BRD4-Targeting PROTAC
To illustrate the application of this compound in drug discovery, we present hypothetical but representative data for a bromodomain-containing protein 4 (BRD4) targeting PROTAC, herein referred to as "BRD4-PROTAC-12," synthesized using this linker.
| Parameter | Cell Line | Value | Description |
| DC₅₀ (Degradation) [nM] | 22Rv1 (Prostate Cancer) | 25 | The concentration of BRD4-PROTAC-12 required to induce 50% degradation of BRD4 protein after 24 hours of treatment. |
| IC₅₀ (Viability) [nM] | 22Rv1 (Prostate Cancer) | 50 | The concentration of BRD4-PROTAC-12 that inhibits the growth of 22Rv1 cells by 50% after 72 hours of treatment. |
| Dₘₐₓ (%) | 22Rv1 (Prostate Cancer) | >90 | The maximum percentage of BRD4 protein degradation achieved with BRD4-PROTAC-12 treatment. |
Experimental Protocols
The following protocols provide detailed methodologies for the characterization of PROTACs synthesized using this compound.
Western Blotting for Target Protein Degradation
This protocol is designed to quantify the degradation of a target protein following treatment with a PROTAC.
Caption: Western Blotting Experimental Workflow.
Materials and Reagents:
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
PROTAC stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The following day, treat the cells with increasing concentrations of the PROTAC. Include a vehicle control (DMSO). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex (Target Protein-PROTAC-VHL).
Caption: Co-Immunoprecipitation Experimental Workflow.
Materials and Reagents:
-
Cell culture reagents
-
PROTAC stock solution
-
MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Anti-VHL antibody for immunoprecipitation
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents (as described above)
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein. Treat with the PROTAC or vehicle for 4-6 hours.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the pre-cleared lysate with an anti-VHL antibody or a control IgG overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using an antibody against the target protein to confirm its presence in the VHL immunoprecipitate.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials and Reagents:
-
96-well clear-bottom white plates
-
Cell culture medium
-
PROTAC stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: The next day, treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well.
-
Measurement: Mix the contents and incubate at room temperature to stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the PROTAC concentration and determine the IC₅₀ value.
Conclusion
This compound is a valuable chemical tool for the synthesis of VHL-recruiting PROTACs. The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of these novel therapeutic agents in cell-based systems. By systematically assessing target protein degradation, confirming the mechanism of action, and evaluating cellular viability, researchers can effectively advance the development of potent and selective protein degraders for a wide range of therapeutic targets.
References
Application Notes and Protocols: VH032-thiol-C6-NH2 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032-thiol-C6-NH2 is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents in cancer research. This heterobifunctional molecule consists of a VH032 ligand, which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a six-carbon (C6) aminothiol linker. This linker provides a reactive handle for conjugation to a ligand that targets a specific protein of interest (POI) for degradation. By hijacking the cell's natural protein disposal system, PROTACs containing this compound can selectively eliminate oncoproteins that are difficult to target with conventional inhibitors. This document provides a detailed overview of its applications, quantitative data on its performance in various PROTACs, and experimental protocols for its use in cancer research.
Mechanism of Action
PROTACs synthesized using this compound operate by inducing the formation of a ternary complex between the target oncoprotein and the VHL E3 ligase complex. This proximity, orchestrated by the PROTAC, leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.
Caption: Mechanism of action of a this compound-based PROTAC.
Applications in Cancer Research
This compound has been instrumental in the development of PROTACs targeting a range of oncoproteins implicated in various cancers. Notable applications include:
-
Bromodomain and Extra-Terminal (BET) Protein Degradation: Targeting BRD4, a member of the BET family, has shown significant therapeutic potential in hematological malignancies and solid tumors.
-
AKT Kinase Degradation: The serine/threonine kinase AKT is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer.
-
BCR-ABL Fusion Protein Degradation: The BCR-ABL oncoprotein is the hallmark of chronic myeloid leukemia (CML). PROTAC-mediated degradation offers a strategy to overcome resistance to tyrosine kinase inhibitors.
Data Presentation
The following tables summarize the quantitative data for PROTACs synthesized using a VH032-C6-NH2 linker targeting various oncoproteins.
Table 1: BRD4-Targeting PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | HeLa | ~100 | >90 | [1][2][3] |
Table 2: AKT-Targeting PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MS98 | Total AKT | BT474 | 32 | >95 | [4][5] |
| MS98 | Total AKT | PC3 | ~50 | >90 | [5] |
| MS98 | Total AKT | MDA-MB-468 | ~50 | >90 | [5] |
Table 3: BCR-ABL-Targeting PROTACs
| PROTAC | Target Protein | Cell Line | Deg. at 1 µM (%) | IC50 (nM) | Reference |
| GMB-475 | BCR-ABL1 | Ba/F3 | >80 | 1.11 µM (Deg.) | [6] |
| 7o | Bcr-AblT315I | Ba/F3T315I | 94.23 (at 300 nM) | 26.8 | [7] |
Experimental Protocols
Synthesis of a this compound-based PROTAC
This protocol provides a general workflow for conjugating a protein of interest (POI) ligand to this compound. The specific chemistry will depend on the functional groups available on the POI ligand.
Caption: General workflow for the synthesis of a this compound-based PROTAC.
Methodology:
-
Preparation of Ligands:
-
Synthesize or procure the ligand for the protein of interest (POI) with a suitable functional group for conjugation (e.g., a carboxylic acid, alkyne, or azide).
-
Obtain this compound.
-
-
Coupling Reaction:
-
For amide bond formation (if the POI ligand has a carboxylic acid): Dissolve the POI ligand and this compound in a suitable solvent (e.g., DMF). Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA). Stir the reaction at room temperature until completion, monitored by LC-MS.
-
For click chemistry (if the POI ligand has an azide or alkyne): Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction in a suitable solvent system.
-
-
Purification:
-
Purify the crude product by reverse-phase high-performance liquid chromatography (HPLC).
-
-
Characterization:
-
Confirm the structure and purity of the final PROTAC using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
-
In-Cell Protein Degradation Assay (Western Blot)
This protocol describes how to assess the ability of a this compound-based PROTAC to induce the degradation of a target protein in cancer cells.
Methodology:
-
Cell Culture:
-
Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
-
PROTAC Treatment:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., from 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
-
Cell Viability Assay
This protocol is used to evaluate the effect of PROTAC-induced protein degradation on cancer cell proliferation and viability.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in 96-well plates at an appropriate density.
-
-
PROTAC Treatment:
-
After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
-
Incubation:
-
Incubate the cells for a period that allows for significant protein degradation and subsequent effects on cell viability (e.g., 72 hours).
-
-
Viability Assessment:
-
Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 (concentration that inhibits cell growth by 50%).
-
Signaling Pathway Visualization
The following diagram illustrates the impact of an AKT-targeting PROTAC on the PI3K/AKT/mTOR signaling pathway.
Caption: AKT PROTAC-mediated degradation disrupts the PI3K/AKT/mTOR signaling pathway.
References
- 1. [PDF] Structural basis of PROTAC cooperative recognition for selective protein degradation | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of PROTAC cooperative recognition for selective protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of Bcr-Abl PROTACs to overcome T315I mutation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Novel PROTACs with VH032-thiol-C6-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1] This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable."[2] A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This ternary complex formation between the POI, PROTAC, and E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3]
This document provides detailed application notes and protocols for the development of novel PROTACs utilizing VH032-thiol-C6-NH2, a readily available building block that incorporates the von Hippel-Lindau (VHL) E3 ligase ligand VH032 and a versatile C6 amine linker.[4][5] VH032 is a potent and selective ligand for VHL, one of the most successfully exploited E3 ligases in PROTAC design.[6][7][8] These guidelines are intended to assist researchers in the synthesis, in vitro evaluation, and in vivo assessment of new VH032-based PROTACs.
PROTAC Mechanism of Action
The fundamental mechanism of a VH032-based PROTAC involves hijacking the VHL E3 ligase to induce the degradation of a specific POI. The PROTAC molecule acts as a bridge, bringing the POI and the VHL E3 ligase complex into close proximity.[9] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, leading to the formation of a polyubiquitin chain. This polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to induce the degradation of additional POI molecules.[1][10]
PROTAC-mediated protein degradation pathway.
Data Presentation: Efficacy of VH032-Based PROTACs
The efficacy of PROTACs is primarily quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes reported data for various VH032-based PROTACs targeting different protein classes, providing a reference for expected potencies.
| Target Protein | Protein Class | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| BRD4 | Epigenetic Reader | 22Rv1 | <5 | >90 | [11] |
| BRD9 | Epigenetic Reader | MOLM-13 | 4.9 (µM) | >80 | [11] |
| BTK | Kinase | Mino | 2.2 | 97 | [12] |
| p38α | Kinase | - | 210 | - | [13] |
| EGFR | Kinase | - | 214.8 | 79.1 | [13] |
| WDR5 | Epigenetic Reader | MV4-11 | 53 | 58 | [14] |
| EED | Epigenetic Reader | HeLa | 790 | - | [11] |
| NSD2 | Epigenetic Writer | 293FT | 5.2 (µM) | 82 | [15] |
| HDAC6 | Epigenetic Eraser | - | 34 | 70.5 | [11] |
Experimental Protocols
Synthesis of a Novel PROTAC using this compound
This protocol describes a general method for synthesizing a novel PROTAC by forming an amide bond between the amine group of this compound and a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH).
References
- 1. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 2. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. PROTACpedia - PROTACS on 29129717 [protacpedia.weizmann.ac.il]
- 6. bmglabtech.com [bmglabtech.com]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PROTACs Targeting Epigenetic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: VH032-thiol-C6-NH2 Conjugation Reactions
Welcome to the technical support center for VH032-thiol-C6-NH2. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker that incorporates the VH032 ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It is primarily used in the development of Proteolysis Targeting Chimeras (PROTACs).[3][4][5] PROTACs are molecules designed to bring a target protein into close proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3][6][7] The thiol (-SH) and primary amine (-NH2) groups on the C6 linker allow for covalent conjugation to a target protein ligand, creating the final PROTAC molecule.
Q2: What is the recommended storage and handling for this compound?
It is recommended to store this compound at -20°C. For PROTACs synthesized using this linker, storage at -80°C, protected from light, and under a nitrogen atmosphere is advised for long-term stability, potentially for up to 6 months. Lyophilization is a common method for the long-term storage of purified proteins and their conjugates, as it minimizes degradation by removing water.[8][9][10]
Q3: Which functional groups can I react with the thiol and amine ends of the linker?
-
Thiol (-SH) group: The thiol group is highly nucleophilic and is most commonly reacted with maleimides to form a stable thioether bond.[11] This reaction is highly selective for thiols within a pH range of 6.5-7.5.[11] Other thiol-reactive groups include haloacetyls and pyridyl disulfides.
-
Amine (-NH2) group: The primary amine group is typically reacted with N-hydroxysuccinimide (NHS) esters to form a stable amide bond. This reaction is most efficient at a slightly basic pH of 8.0-9.0. Carboxylic acids can also be coupled to the amine using activation agents like EDC and NHS.
Q4: In what order should I perform the conjugations for this bifunctional linker?
A sequential conjugation strategy is crucial to prevent self-reaction or polymerization. This typically involves protecting one of the functional groups while reacting the other, followed by deprotection and the second conjugation reaction. An alternative is to leverage the different optimal pH conditions for the thiol and amine reactions. For instance, the thiol-maleimide reaction can be performed first at a neutral pH (6.5-7.5), where the amine is less reactive. After purification, the amine-NHS ester reaction can be carried out at a basic pH (8.0-9.0).
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Inactive Thiol Group: The thiol group may have formed a disulfide bond through oxidation. | Before conjugation, reduce the disulfide bonds in your protein with a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is recommended as it does not need to be removed prior to the maleimide reaction. |
| Hydrolyzed Maleimide or NHS Ester: These reactive groups are susceptible to hydrolysis in aqueous solutions, especially at non-optimal pH. | Prepare solutions of maleimide or NHS ester-functionalized molecules immediately before use. For storage, dissolve them in anhydrous DMSO or DMF. | |
| Incorrect Reaction pH: The pH of the reaction buffer is critical for efficiency and selectivity. | For thiol-maleimide reactions, maintain a pH of 6.5-7.5. For amine-NHS ester reactions, use a pH of 8.0-9.0. | |
| Low Reactant Concentration: Dilute solutions can lead to slower reaction rates and lower yields. | If possible, concentrate your protein or ligand solutions before starting the conjugation reaction. | |
| Presence of Unexpected Side Products | Cross-reactivity of Functional Groups: At pH values above 7.5, maleimides can start to react with primary amines. | Strictly control the pH for each conjugation step. When performing the thiol-maleimide reaction, keep the pH at or below 7.5 to maintain selectivity. |
| Retro-Michael Reaction (for thiol-maleimide conjugates): The thioether bond can be reversible in the presence of other thiols. | After the thiol-maleimide conjugation, consider hydrolyzing the succinimide ring by incubating at a slightly alkaline pH (e.g., pH 9.0 for a short period) to form a more stable, open-ring structure. | |
| Poor Solubility of the Final PROTAC Conjugate | Hydrophobic Nature of the Components: PROTACs are often large, complex molecules with limited aqueous solubility. | Consider modifying the linker to include more hydrophilic moieties, such as polyethylene glycol (PEG) units. The final product can be dissolved in an organic solvent like DMSO for storage and subsequent experiments. |
| Difficulty in Purifying the Final Conjugate | Similar Properties of Reactants and Products: Unreacted starting materials and the final conjugate may have similar chromatographic behavior. | Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying PROTACs. Optimize the gradient elution to achieve good separation. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for thiol-maleimide conjugations. Note that these are general guidelines, and optimization for your specific molecules is recommended.
| Parameter | Typical Range | Notes |
| pH (Thiol-Maleimide) | 6.5 - 7.5 | Optimal for thiol selectivity. |
| pH (Amine-NHS Ester) | 8.0 - 9.0 | Ensures the amine is deprotonated and nucleophilic. |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A molar excess of the maleimide-containing molecule is often used to drive the reaction to completion. |
| Molar Ratio (NHS Ester:Amine) | 5:1 to 20:1 | An excess of the NHS ester is recommended to ensure efficient labeling. |
| Reaction Time (Thiol-Maleimide) | 1 - 4 hours at RT, or overnight at 4°C | Longer reaction times may be needed for more dilute samples. |
| Reaction Time (Amine-NHS Ester) | 1 - 2 hours at RT | |
| Expected Conjugation Efficiency | 50% - 90% | Highly dependent on the specific reactants and reaction conditions. |
Experimental Protocols
Protocol 1: Sequential Conjugation of this compound to a Maleimide-Functionalized Ligand and a Carboxylic Acid-Functionalized Ligand
This protocol assumes the target protein ligand has a maleimide group for reaction with the thiol, and a second ligand has a carboxylic acid for reaction with the amine.
Step 1: Thiol-Maleimide Conjugation
-
Prepare a solution of your maleimide-functionalized ligand in a suitable buffer at pH 7.0-7.5 (e.g., phosphate-buffered saline, PBS).
-
Dissolve this compound in an organic co-solvent like DMSO and add it to the ligand solution to achieve a 1.2 to 1.5-fold molar excess of the linker.
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Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the intermediate conjugate (VH032-C6-NH2 conjugated to your ligand) using reverse-phase HPLC to remove unreacted starting materials.
-
Lyophilize the purified intermediate to remove the solvent.
Step 2: Amine-Carboxylic Acid Conjugation
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Dissolve the lyophilized intermediate in a suitable anhydrous organic solvent (e.g., DMF or DMSO).
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Activate the carboxylic acid group on your second ligand by dissolving it in the same solvent and adding a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine).
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Add the activated carboxylic acid solution to the solution of the intermediate conjugate.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Purify the final PROTAC molecule using reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Workflow: Sequential Conjugation
References
- 1. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 7. portlandpress.com [portlandpress.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Storage and Lyophilization of Pure Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing VH032-thiol-C6-NH2 PROTAC Efficiency
Welcome to the technical support center for VH032-thiol-C6-NH2 based Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your targeted protein degradation experiments.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its role in a PROTAC?
This compound is a pre-synthesized molecule that combines a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase (the VH032 component) with a 6-carbon alkyl linker terminating in an amine group (-C6-NH2).[1][2][3] It serves as a building block for the rapid synthesis of PROTACs. The VH032 portion recruits the VHL E3 ligase, while the C6-NH2 linker provides a point of attachment for a ligand that targets your protein of interest (POI).
Q2: What is the "hook effect" and how can I mitigate it with my VH032-based PROTAC?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations. This occurs because the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.
Q3: My PROTAC isn't inducing degradation of my target protein. What are the initial troubleshooting steps?
Several factors could be at play. First, confirm that your target protein and the VHL E3 ligase are expressed in your cell line of choice. Next, assess the cell permeability of your PROTAC, as large and polar PROTACs can have difficulty crossing the cell membrane. Finally, verify the formation of the ternary complex (Target Protein-PROTAC-VHL), as this is a prerequisite for degradation.
Q4: How does the C6 alkyl linker in this compound affect my PROTAC's properties?
Alkyl linkers, like the C6 chain, are known to influence a PROTAC's physicochemical properties.[4] They are more hydrophobic compared to polyethylene glycol (PEG) linkers, which can enhance cell membrane permeability.[] However, the optimal linker length is crucial for forming a stable and productive ternary complex. The C6 length provides a moderate degree of flexibility to allow for the proper orientation of the target protein and VHL.
Troubleshooting Guide
Issue 1: Low or No Degradation of the Target Protein
| Possible Cause | Suggested Solution |
| Inefficient Ternary Complex Formation | The PROTAC may not be effectively bringing together the target protein and the VHL E3 ligase. Perform a co-immunoprecipitation (Co-IP) or a biophysical assay like TR-FRET to confirm ternary complex formation. |
| Poor Cell Permeability | The PROTAC may not be reaching its intracellular target. Consider strategies to improve permeability, such as modifying the linker or the target-binding ligand to reduce polarity.[6] |
| Low VHL E3 Ligase Expression | The cell line used may not express sufficient levels of the VHL E3 ligase. Confirm VHL expression via Western blot or qPCR. |
| Rapid Protein Synthesis | The cell may be synthesizing new target protein at a rate that outpaces degradation. Perform a time-course experiment to identify the optimal degradation window. |
| Proteasome Inhibition | Ensure that other compounds in your experimental setup are not inhibiting the proteasome. Include a positive control for proteasome activity. |
Issue 2: The "Hook Effect" - Decreased Degradation at High Concentrations
| Possible Cause | Suggested Solution |
| Formation of Non-productive Binary Complexes | At high concentrations, the PROTAC is more likely to bind to either the target or VHL individually. Perform a wide dose-response curve to determine the optimal concentration that favors ternary complex formation. |
| Suboptimal Ternary Complex Cooperativity | The binding of the PROTAC to one protein may not enhance its binding to the other. Consider redesigning the linker or the target-binding ligand to improve cooperativity. |
Quantitative Data Summary
The following tables provide representative data for VH032-based PROTACs to serve as a general guide for expected efficiency. Actual values will vary depending on the specific target protein, cell line, and experimental conditions.
Table 1: Representative Degradation Potency (DC50) of VH032-based PROTACs
| Target Protein | Linker Type | Cell Line | DC50 (nM) |
| KRAS G12C | Alkyl/PEG | MIA PaCa-2 | 250 - 760[7] |
| BET Proteins | Alkyl/PEG | MV4;11 | 0.7 - 9.5[8] |
| BTK | Alkyl/PEG | DOHH2 | ~50[9] |
Table 2: General Experimental Parameters for VH032-based PROTACs
| Parameter | Typical Range | Notes |
| Concentration Range | 1 nM - 10 µM | A wide range is recommended for initial dose-response experiments. |
| Incubation Time | 4 - 24 hours | Optimal time can vary; time-course experiments are advised. |
| Dmax (Maximum Degradation) | >60% | A Dmax above 60% is generally considered effective. |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
Caption: Mechanism of VH032-based PROTAC-mediated protein degradation.
Experimental Workflow for Assessing PROTAC Efficiency
Caption: Experimental workflow for evaluating PROTAC efficiency.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of Target Protein Degradation
-
Cell Seeding and Treatment:
-
Plate cells at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
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After treatment, wash cells with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
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Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantify band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
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Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration that induces significant degradation. Include vehicle-treated and untreated controls.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
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Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against the VHL E3 ligase or the target protein overnight at 4°C. Use a non-specific IgG as a negative control.
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Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using Laemmli buffer and boiling.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blot, probing for the target protein and the VHL E3 ligase to confirm their co-precipitation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
VH032-thiol-C6-NH2 stability and storage issues
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of VH032-thiol-C6-NH2, a key component in Proteolysis Targeting Chimera (PROTAC) research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions. Adherence to these recommendations is critical to prevent degradation and ensure experimental reproducibility.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[1] |
Q2: How should I handle the compound upon receipt?
This compound is shipped under varying conditions, which may include room temperature, cool packs, or dry ice.[2][3] Upon receipt, it is crucial to:
-
Briefly centrifuge the vial to ensure any material entrapped in the cap is collected at the bottom.[4]
-
Immediately store the compound at the recommended temperature (-20°C or -80°C) based on its form (powder or solvent).
Q3: What solvents are compatible with this compound?
Based on related compounds, Dimethyl Sulfoxide (DMSO) is a common solvent. For instance, a similar compound, (S,R,S)-AHPC-C6-NH2, is soluble in DMSO at a concentration of 100 mg/mL (179.29 mM), though it may require sonication.[1] It is noted that hygroscopic DMSO can significantly impact solubility, so using freshly opened DMSO is recommended.[1]
Q4: Are there any known stability issues with this compound?
While specific degradation pathways for this compound are not extensively published, its chemical structure, containing a thiol (-SH) and an amine (-NH2) group, suggests potential susceptibility to:
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Oxidation: The thiol group is prone to oxidation, which can lead to the formation of disulfide bonds, especially in the presence of oxygen.
-
Hydrolysis: The linker and other functional groups may be susceptible to hydrolysis over time, particularly if exposed to moisture.
To mitigate these risks, it is imperative to store the compound in a dry environment and handle it appropriately. For sensitive applications, using freshly prepared solutions is advisable.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Experimental Results
If you are observing a lack of activity or inconsistent results in your experiments (e.g., protein degradation assays), consider the following troubleshooting steps.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Solubility Problems
If you encounter difficulties dissolving this compound, follow these steps.
Caption: Troubleshooting workflow for compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol provides a general guideline for preparing a stock solution of this compound.
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Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
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Dissolution: Vortex the solution to facilitate dissolution. If necessary, use sonication or gentle warming (not to exceed 40°C) to fully dissolve the compound.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term use or -20°C for shorter-term use. This minimizes freeze-thaw cycles which can lead to degradation.
Protocol 2: Assessment of Compound Stability via LC-MS
To verify the integrity of this compound, especially if degradation is suspected, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
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Sample Preparation:
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Prepare a fresh solution of this compound from a new vial to serve as a reference standard.
-
Dilute an aliquot of the suspect stock solution to the same concentration as the reference standard.
-
-
LC-MS Analysis:
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Inject both the reference and suspect samples onto a suitable C18 reverse-phase HPLC column.
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Run a gradient elution, for example, from 5% to 95% acetonitrile in water (with 0.1% formic acid) over a period of 10-15 minutes.
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Monitor the elution profile using a UV detector and a mass spectrometer.
-
-
Data Analysis:
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Compare the chromatograms of the reference and suspect samples. Look for the appearance of new peaks or a decrease in the area of the main peak in the suspect sample, which would indicate degradation.
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Analyze the mass spectra to identify the molecular weight of any potential degradation products.
-
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Overcoming Poor Solubility of VH032-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor solubility in VH032-based Proteolysis Targeting Chimeras (PROTACs).
Section 1: Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common solubility issues encountered during experiments with VH032-based PROTACs.
Guide 1.1: Diagnosing and Addressing PROTAC Precipitation in Aqueous Buffers
Problem: My VH032-based PROTAC is precipitating out of my aqueous assay buffer (e.g., PBS, cell culture media).
Possible Causes and Solutions:
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Low Intrinsic Solubility: The inherent chemical structure of the PROTAC may lead to poor aqueous solubility.[1]
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Solution: Consider chemical modification strategies or advanced formulation approaches as detailed in the FAQs below.
-
-
Incorrect Stock Solution Preparation: The PROTAC may not be fully dissolved in the initial DMSO stock, leading to precipitation upon dilution.
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Solution: Ensure the DMSO stock is clear and the PROTAC is completely dissolved. Gentle warming or sonication may be necessary.
-
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High Final DMSO Concentration: A high percentage of DMSO in the final aqueous solution can sometimes cause less soluble compounds to precipitate.
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Solution: Keep the final DMSO concentration in your assay low, typically ≤1%.[2]
-
-
Buffer Composition and pH: The pH and salt concentration of the aqueous buffer can influence PROTAC solubility.
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Solution: Empirically test different buffer conditions (e.g., varying pH, using alternative buffer systems) to identify a composition that improves solubility.
-
Troubleshooting Workflow:
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the improvement of VH032-based PROTAC solubility.
FAQ 1: What are the primary causes of poor solubility in VH032-based PROTACs?
The poor solubility of VH032-based PROTACs often stems from their inherent physicochemical properties. These molecules are typically large, with high molecular weights and a significant number of hydrophobic groups, which can lead to low aqueous solubility.[1] Additionally, the presence of multiple hydrogen bond donors and acceptors can contribute to strong crystal lattice energy, further reducing solubility.[3] The linker connecting the VH032 ligand and the target protein binder also plays a crucial role; its length, composition, and flexibility can significantly impact the overall solubility of the PROTAC molecule.[4][5]
FAQ 2: How can I chemically modify my VH032-based PROTAC to improve its solubility?
Several chemical modification strategies can be employed to enhance the solubility of VH032-based PROTACs:
-
Linker Optimization: The linker is a key determinant of a PROTAC's physicochemical properties.[4]
-
Incorporate Hydrophilic Moieties: Introducing polar groups such as polyethylene glycol (PEG) units into the linker can increase aqueous solubility.[4]
-
Insert Basic Nitrogen Atoms: Adding basic nitrogen atoms into aromatic rings or alkyl linkers has been shown to improve solubility.[3]
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can sometimes improve permeability, which is often linked to solubility, by reducing the number of hydrogen bond donors.[6]
-
-
Modification of the VH032 Ligand:
-
Addition of Solubilizing Groups: Attaching polar functional groups to the VH032 ligand, where permissible without disrupting binding to the VHL E3 ligase, can enhance solubility.
-
FAQ 3: What formulation strategies can be used to overcome the poor solubility of VH032-based PROTACs?
For preclinical and clinical development, formulation strategies are critical for improving the solubility and bioavailability of poorly soluble PROTACs.[7]
-
Amorphous Solid Dispersions (ASDs): ASDs involve dispersing the amorphous form of the PROTAC in a polymer matrix.[8] The amorphous state has higher free energy than the crystalline state, leading to increased apparent solubility and dissolution rates.[9][10]
-
Liquisolid Formulations: This technique involves dissolving the PROTAC in a non-volatile solvent and then adsorbing the solution onto a carrier powder to create a solid dosage form.[11]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-nanoemulsifying drug delivery systems (SNEDDS) can be used to improve the solubility and absorption of lipophilic PROTACs.[12]
Data Presentation: Impact of Formulation on PROTAC Solubility
| Formulation Strategy | PROTAC | Polymer/Vehicle | Drug Loading | Solubility Enhancement | Reference |
| Amorphous Solid Dispersion (ASD) | ARCC-4 | HPMCAS (L Grade) | 10% and 20% | Pronounced supersaturation without precipitation | [8] |
| Amorphous Solid Dispersion (ASD) | AZ1 | HPMCAS | up to 20% w/w | Up to 2-fold increase in supersaturation | [9] |
| Liquisolid Formulation | ARCC-4 | Propylene carbonate, N-Methyl-2-pyrrolidone, DMSO | N/A | Failed to increase solubility | [11] |
FAQ 4: How does the linker composition and length affect the solubility of VH032-based PROTACs?
The linker is a critical component that influences the overall physicochemical properties of a PROTAC, including its solubility.[4]
-
Hydrophilicity vs. Hydrophobicity: Hydrophilic linkers, such as those containing PEG chains, can increase the aqueous solubility of the PROTAC molecule.[4] Conversely, more hydrophobic linkers may improve cell permeability but can negatively impact solubility.[4]
-
Flexibility: Flexible linkers like alkyl chains and PEGs can allow the PROTAC to adopt conformations that may either shield hydrophobic regions to enhance solubility or expose them, leading to aggregation.[4]
-
Length: The optimal linker length is a balance between maintaining sufficient solubility and enabling the formation of a stable ternary complex between the target protein and the E3 ligase.[4]
Data Presentation: Impact of Linker Modification on Permeability
Note: Permeability is often correlated with solubility, as a compound must be in solution to permeate membranes. The following data from a Parallel Artificial Membrane Permeability Assay (PAMPA) illustrates the impact of linker modifications.
| Compound | Linker Type | Permeability (Pe) (10-6 cm/s) | Reference |
| 15 | 1-unit PEG | 0.005 | [13] |
| 17 | Alkyl | 0.002 | [13] |
| 7 | N/A | 0.6 | [14] |
| 9 | N/A | 0.006 | [14] |
These data suggest that even subtle changes in the linker can have a significant impact on the physicochemical properties of the PROTAC.[13][14]
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to assessing and improving the solubility of VH032-based PROTACs.
Protocol 3.1: Kinetic Solubility Assay
This assay is used to determine the kinetic solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC of interest
-
100% Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
96-well or 384-well clear plates
-
Plate shaker
-
Nephelometer or UV-Vis plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.[2]
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well DMSO plate.[2]
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well or 384-well plate containing the aqueous assay buffer. The final DMSO concentration should be kept low (typically ≤1%).[2]
-
Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).[2]
-
Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader to detect precipitation.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not precipitate under the assay conditions.
Protocol 3.2: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation
This protocol describes a common method for preparing ASDs of PROTACs.
Materials:
-
PROTAC of interest
-
Polymer (e.g., HPMCAS)
-
Volatile organic solvent (e.g., acetone, methanol)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolution: Dissolve both the PROTAC and the polymer in a suitable volatile organic solvent. The drug-to-polymer ratio can be varied (e.g., 10%, 20% drug loading).[8][9]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by drying in a vacuum oven. This process should be done relatively quickly to prevent crystallization.
-
Characterization: The resulting solid dispersion should be characterized to confirm its amorphous nature using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).[8]
Section 4: Signaling Pathways and Mechanisms
This section provides diagrams to visualize the key pathways and workflows related to VH032-based PROTACs.
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[15] They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, VHL), and a linker that connects the two.[15][16] This ternary complex formation brings the POI in close proximity to the E3 ligase, leading to the ubiquitination of the POI.[17][18] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[15]
VHL-Mediated Ubiquitination Pathway
The von Hippel-Lindau (VHL) protein is a component of an E3 ubiquitin ligase complex.[19] In this pathway, the E1 activating enzyme activates ubiquitin in an ATP-dependent manner.[17] The activated ubiquitin is then transferred to an E2 conjugating enzyme.[17] The VHL E3 ligase complex then recruits the E2-ubiquitin conjugate and facilitates the transfer of ubiquitin to the target protein.[17] This process is repeated to form a polyubiquitin chain, which targets the protein for degradation.[15]
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ASDs of PROTACs: Spray-dried solid dispersions as enabling formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 16. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
Technical Support Center: VH032-Containing PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of VH032-containing PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a VH032-containing PROTAC?
A1: A VH032-containing PROTAC is a heterobifunctional molecule designed for targeted protein degradation. It consists of three main components: a "warhead" that binds to the protein of interest (POI), the VH032 ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously binding the POI and VHL, the PROTAC forms a ternary complex, which induces the VHL ligase to tag the POI with ubiquitin. This ubiquitination marks the POI for degradation by the cell's proteasome.[1][2][3]
Q2: What are the primary sources of off-target effects with VH032-containing PROTACs?
A2: Off-target effects can stem from several sources:
-
Warhead-Related Off-Targets: The ligand targeting your protein of interest may have affinity for other proteins, leading to their unintended degradation.[4]
-
Degradation-Independent Pharmacology: The PROTAC molecule itself, including its warhead or VH032 moiety, could exert pharmacological effects independent of protein degradation.[5]
-
Ternary Complex-Mediated Off-Targets: The formation of the ternary complex (PROTAC-POI-VHL) could create novel protein-protein interfaces that lead to the degradation of proteins other than the intended target. The linker composition and length can influence the geometry of this complex and its off-target profile.[4]
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Downstream Pathway Effects: Successful degradation of the intended target can lead to widespread changes in interconnected signaling pathways, which are technically on-target effects but can be misinterpreted as off-target pharmacology.[6]
Q3: Does the VH032 ligand itself cause off-target protein degradation?
A3: The VH032 ligand is considered exquisitely specific and selective for the VHL E3 ligase.[7] Unlike some E3 ligase recruiters like pomalidomide (a CRBN ligand) which are known to independently degrade neosubstrates such as zinc-finger proteins, VH032 has not been shown to do the same.[7][8][9] Proteomic studies of VH032 alone have shown that it has negligible off-target effects and primarily leads to the stabilization and upregulation of VHL protein levels.[7][10] Therefore, off-target degradation from a VH032-containing PROTAC is more likely to arise from the warhead's promiscuity or from the specific ternary complex formed, rather than from VH032 itself acting as a "molecular glue" for unintended targets.
Troubleshooting Guide
Q4: I am observing an unexpected or toxic cellular phenotype. How can I determine if it's due to an off-target effect?
A4: A systematic approach is required to dissect the cause of the unexpected phenotype. This involves validating that the effect is linked to the PROTAC's degradation machinery and distinguishing between on-target and off-target-driven phenotypes.
Q5: What is the gold-standard experimental workflow to globally identify off-target proteins?
A5: Mass spectrometry-based global proteomics is the most comprehensive and unbiased method to identify unintended protein degradation.[11][12] The workflow involves comparing the proteome of cells treated with your active PROTAC against relevant controls.
Q6: My proteomics data shows many protein changes. How can I differentiate direct degradation off-targets from indirect downstream effects?
A6: This is a critical step in data analysis. To distinguish direct from indirect effects, consider the following:
-
Time-Course Experiment: Direct degradation events typically occur rapidly. Performing a shorter incubation (e.g., 2-6 hours) can enrich for direct targets before widespread downstream signaling changes occur.[5]
-
Transcriptomics (RNA-Seq): Analyzing mRNA levels can help determine if protein downregulation is due to post-translational degradation or transcriptional repression.[6] A direct off-target will show decreased protein levels without a corresponding decrease in its mRNA transcript.
-
Dose-Response: True degradation targets should exhibit a dose-dependent decrease in protein abundance, often with a characteristic "hook effect" at very high concentrations.[6]
Q7: How can I validate a potential off-target protein identified from my proteomics screen?
A7: Orthogonal validation is essential to confirm proteomics hits.
-
Western Blotting: This is the most common method to confirm the degradation of a specific protein. Use a validated antibody to check the protein levels in lysates from cells treated with a dose-response of your PROTAC.[12]
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Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) can confirm if the PROTAC physically engages with the potential off-target protein inside the cell.[6][12] Ligand binding typically stabilizes a protein, increasing its melting temperature.
Quantitative Data Summary
The following table provides a hypothetical example of data from a quantitative proteomics experiment designed to identify off-targets. Proteins are considered potential off-targets if they show significant, dose-dependent degradation comparable to the intended target and are unaffected by the negative control.
| Protein | Function | Fold Change (vs. Vehicle) @ 100 nM | Fold Change (vs. Vehicle) @ 1 µM | Fold Change (Negative Control) | Transcriptional Change (RNA-Seq) | Status |
| POI-1 | Intended Target | -2.5 | -4.0 | -0.1 | No Change | On-Target |
| Protein X | Kinase | -2.2 | -3.5 | -0.2 | No Change | Potential Off-Target |
| Protein Y | Transcription Factor | -0.5 | -0.8 | -0.1 | No Change | Likely Not an Off-Target |
| Protein Z | Signaling Adaptor | -2.0 | -2.1 | -1.9 | -2.2 | Downstream Effect |
Detailed Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, or a relevant cancer cell line) and grow to 70-80% confluency. Treat cells in triplicate with:
-
Lysis and Protein Digestion: Harvest and wash cells with cold PBS. Lyse cells in a urea-based buffer and quantify total protein concentration (e.g., BCA assay). Reduce, alkylate, and digest proteins into peptides overnight using trypsin.[12]
-
Isobaric Labeling: Label the resulting peptide samples from each condition with a different isobaric tag (e.g., TMT or iTRAQ) according to the manufacturer's protocol. Pool the labeled samples.[12]
-
LC-MS/MS Analysis: Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography. Analyze each fraction using a high-resolution Orbitrap mass spectrometer coupled to a nano-LC system.[12]
-
Data Analysis: Process the raw mass spectrometry data using a software suite like MaxQuant or Proteome Discoverer. Search the data against a human proteome database to identify peptides and proteins. Quantify the relative abundance of proteins across the different treatment conditions based on the reporter ion intensities. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to both vehicle and negative controls.[6][12]
Protocol 2: Western Blotting for Off-Target Validation
-
Cell Treatment and Lysis: Treat cells with a range of concentrations of your PROTAC (e.g., 1 nM to 10 µM) and controls for an optimal time (e.g., 16-24 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with a primary antibody specific to the potential off-target protein overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Image the blot and quantify band intensities using software like ImageJ. Normalize the signal of the potential off-target to a loading control (e.g., GAPDH or β-actin).[5]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Treatment: Treat intact cells in suspension or adherent plates with the VH032-containing PROTAC or vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g).
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the specific potential off-target protein remaining in solution at each temperature point using Western blotting or targeted proteomics. A shift in the melting curve to a higher temperature in the PROTAC-treated sample indicates target engagement.[6][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A beginner’s guide to PROTACs and targeted protein degradation | The Biochemist | Portland Press [portlandpress.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for VH032 PROTACs
Welcome to the technical support center for VH032 PROTACs. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the linker length of their VH032-based Proteolysis Targeting Chimeras (PROTACs) for enhanced target protein degradation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to guide your research.
Frequently Asked questions (FAQs)
Q1: What is the fundamental role of the linker in a VH032 PROTAC?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (in this case, VH032 for VHL), and a linker connecting these two components.[1][2] The primary function of the linker is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][] This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2]
Q2: Why is the linker length so critical for PROTAC efficacy?
A2: The length of the linker is a crucial parameter that directly dictates the efficacy of a PROTAC.[1][] An optimal linker length is essential for the formation of a stable and productive ternary complex.[1][] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex and reduced degradation.[1] Therefore, optimizing the linker length is a critical step in developing a potent PROTAC.[1]
Q3: How does linker composition, beyond just length, influence PROTAC performance?
A3: Linker composition plays a significant role in a PROTAC's overall performance by influencing its physicochemical properties such as solubility, cell permeability, and metabolic stability.[1][] For instance, incorporating hydrophilic elements like polyethylene glycol (PEG) can improve solubility, while more rigid structures can enhance conformational stability and pre-organize the PROTAC into a conformation favorable for ternary complex formation.[1][] The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.[1]
Q4: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1] A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and thus mitigating the hook effect.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during your PROTAC linker optimization experiments.
Problem 1: My VH032 PROTAC shows good binary binding to the target protein and VHL, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with ternary complex formation.[1]
| Potential Cause | Troubleshooting/Optimization Steps |
| Suboptimal Linker Length | The linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. Synthesize a library of PROTACs with varying linker lengths to identify the optimal length.[1] |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine residues for ubiquitination are not accessible. Redesign the linker to alter the relative orientation of the two proteins.[1] |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target. Modify the linker to improve properties like solubility and cell permeability.[1] |
| No Ubiquitination | A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein. Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this indicates a problem with the geometry of the ternary complex, requiring linker redesign.[1][4] |
Problem 2: I observe target protein degradation, but the potency (DC50) is low.
| Potential Cause | Troubleshooting/Optimization Steps |
| Suboptimal Linker Length | Even if degradation is observed, the linker length may not be optimal for maximum efficiency. A systematic scan of linker lengths (e.g., varying by 2-4 atoms) can help identify a more potent degrader. |
| Linker Flexibility/Rigidity | The flexibility of the linker can impact the stability of the ternary complex. Consider introducing more rigid or flexible elements into the linker to find the optimal balance.[] |
| Attachment Point of the Linker | The point at which the linker is attached to the warhead or the VH032 ligand can significantly impact the geometry of the ternary complex. If possible, explore alternative attachment points.[5] |
Problem 3: My PROTAC shows off-target degradation.
| Potential Cause | Troubleshooting/Optimization Steps |
| Promiscuous Warhead | The warhead itself may bind to multiple proteins. Ensure the warhead is highly selective for your target of interest. |
| Linker-Induced Off-Target Interactions | The linker can influence the conformation of the ternary complex and thus which proteins are presented for ubiquitination. Systematically varying the linker length and composition can improve selectivity.[4] |
| E3 Ligase Choice | While this guide focuses on VH032, in some cases, changing the E3 ligase may be necessary as different E3 ligases have different endogenous substrates.[4] |
Data Presentation: Impact of Linker Length on Degradation Efficacy
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1] The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy.
Table 1: Estrogen Receptor α (ERα) Degradation
Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[1][2][6][7]
| PROTAC | Linker Length (atoms) | IC50 (µM) in MCF7 cells |
| PROTAC with 9-atom linker | 9 | 140 |
| PROTAC with 12-atom linker | 12 | ~100 |
| PROTAC with 16-atom linker | 16 | 26 |
| PROTAC with 19-atom linker | 19 | >100 |
| PROTAC with 21-atom linker | 21 | >100 |
Table 2: p38α Degradation
For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[1]
| PROTAC | Linker Length (atoms) | p38α Degradation (%) at 100 nM |
| PROTAC with 11-atom linker | 11 | < 20% |
| PROTAC with 13-atom linker | 13 | ~40% |
| PROTAC with 15-atom linker | 15 | > 80% |
| PROTAC with 17-atom linker | 17 | > 80% |
| PROTAC with 19-atom linker | 19 | ~60% |
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
1. Western Blot for Target Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.[1]
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts for each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., GAPDH or β-actin) to normalize the target protein levels. Quantify band intensities using densitometry software.
2. In-Cell Ubiquitination Assay
This assay confirms that the target protein is being ubiquitinated in the presence of the PROTAC.
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated proteins to accumulate. Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation: Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chain on the target protein.[4]
3. Ternary Complex Formation Assay (e.g., Proximity-Based Assays)
These assays measure the proximity of the target protein and the E3 ligase induced by the PROTAC.
-
Assay Principle: Utilize technologies like FRET (Fluorescence Resonance Energy Transfer), BRET (Bioluminescence Resonance Energy Transfer), or AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).
-
General Procedure:
-
Prepare a solution containing the purified target protein and the E3 ligase complex in an appropriate assay buffer.
-
Add serial dilutions of the PROTAC to the protein mixture in a microplate.
-
Incubate to allow for ternary complex formation.
-
Measure the signal (e.g., fluorescence, luminescence) according to the specific assay manufacturer's instructions. An increase in signal indicates the formation of the ternary complex.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
VH032-thiol-C6-NH2 degradation and cleavage in cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VH032-thiol-C6-NH2 in their experiments. As a VHL E3 ligase ligand conjugated to a thiol-C6-NH2 linker, this molecule is often used in the development of Proteolysis Targeting Chimeras (PROTACs). The following information will help you address common challenges and ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for a PROTAC incorporating this compound?
A1: A PROTAC utilizing this compound is designed to hijack the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. The VH032 moiety binds to VHL, while a ligand for a protein of interest (POI) would be attached to the NH2 end of the C6 linker. This brings the POI into close proximity with the E3 ligase, leading to polyubiquitination of the POI and its subsequent degradation by the proteasome.
Q2: My PROTAC is not inducing degradation of my target protein. What are the potential causes?
A2: Several factors could contribute to a lack of degradation. These can be broadly categorized as issues with the PROTAC molecule itself, problems with ternary complex formation, or cellular factors.[1][2][3] A systematic troubleshooting approach is recommended to identify the root cause.
Q3: I observe a decrease in target protein degradation at higher concentrations of my PROTAC. What is happening?
A3: This phenomenon is known as the "hook effect" and is a common observation in PROTAC experiments.[1][3] At very high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.
Q4: How can I be sure that my PROTAC is entering the cells and engaging with its targets?
A4: Poor cell permeability is a common challenge for PROTACs due to their larger size.[1][4] Target engagement can be confirmed using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET assays.[1][5] These methods can verify that the PROTAC is binding to both the target protein and the E3 ligase within the cellular environment.
Q5: Is the thiol-C6-NH2 linker stable in a cellular environment?
Troubleshooting Guides
Problem 1: No or Low Target Protein Degradation
If you are observing minimal to no degradation of your target protein, follow this troubleshooting workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: VH032-Based Degraders
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenge of minimizing aggregation of VH032-based degraders during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are VH032-based degraders and why is aggregation a concern?
VH032 is a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] In Proteolysis Targeting Chimeras (PROTACs), VH032 is connected via a linker to a ligand that binds to a target protein of interest. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein.[2][3] Aggregation of these degraders is a significant concern as it can lead to decreased potency, poor solubility, and potential off-target effects or cellular toxicity.
Q2: What are the common causes of aggregation in VH032-based degraders?
Several factors can contribute to the aggregation of VH032-based degraders:
-
Poor Physicochemical Properties: PROTACs are often large molecules that may have poor aqueous solubility, which can lead to aggregation.[4]
-
Linker Composition: The length, flexibility, and chemical nature of the linker connecting the VH032 ligand and the target protein ligand can significantly influence the molecule's overall properties and its propensity to aggregate.[5][6]
-
High Concentrations: At high concentrations, the likelihood of intermolecular interactions leading to aggregation increases.
-
Buffer Conditions: The pH, ionic strength, and presence of certain excipients in the buffer can affect the stability and solubility of the degrader.
-
Storage and Handling: Improper storage conditions, such as temperature fluctuations or repeated freeze-thaw cycles, can induce aggregation.
Q3: How can I visually represent the general workflow for troubleshooting degrader aggregation?
Here is a logical workflow to troubleshoot aggregation issues with VH032-based degraders:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting VH032-Mediated Protein Degradation
Welcome to the technical support center for VH032-based Proteolysis Targeting Chimeras (PROTACs). This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is VH032 and how does it work in a PROTAC?
VH032 is a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] In a PROTAC, VH032 serves as the E3 ligase recruiting element. The PROTAC itself is a heterobifunctional molecule, meaning it has two active ends connected by a linker. One end binds to the target protein you want to degrade, and the other end, containing the VH032 moiety, binds to VHL. This simultaneous binding forms a ternary complex, bringing the target protein into close proximity with the E3 ligase.[3][4][5] The E3 ligase then tags the target protein with ubiquitin, marking it for degradation by the cell's proteasome.[5]
Q2: I am not observing any degradation of my target protein. What are the initial checks I should perform?
If you are not seeing any degradation, start by verifying the fundamental components and conditions of your experiment:
-
PROTAC Integrity: Confirm the chemical structure, purity, and stability of your VH032-based PROTAC using methods like NMR and mass spectrometry.[6]
-
Protein Expression: Ensure that both your target protein and the VHL E3 ligase are expressed at sufficient levels in your cell model.[3] Use Western Blotting to confirm their presence.[3]
-
Cell Viability: Assess whether the PROTAC concentration used is causing significant cytotoxicity, which could indirectly affect the degradation machinery.
-
Reagent Quality: Ensure all reagents, including cell culture media and buffers, are of high quality and correctly prepared.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: No or Low Target Protein Degradation
Q: My Western blot shows no change in my target protein levels after treating with my VH032-based PROTAC. What could be the reason?
Several factors can lead to a lack of protein degradation. Here is a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow for No Degradation
Caption: A logical workflow for troubleshooting the lack of PROTAC activity.
-
1. Poor Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane.[4][7]
-
2. Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to its intended targets within the cell.
-
3. Inefficient Ternary Complex Formation: Even if the PROTAC binds to both the target and VHL individually, it may not efficiently bring them together to form a stable ternary complex.[4] The geometry of this complex is crucial for ubiquitination.[6]
-
4. Suboptimal Concentration or Incubation Time: The concentration of the PROTAC or the treatment duration may not be optimal.
-
5. Impaired Proteasome Function: The proteasome, which is responsible for degrading the ubiquitinated target, may be inhibited or not functioning correctly in your cells.
-
Solution: As a control, pre-treat cells with a proteasome inhibitor (e.g., MG132).[17] If your PROTAC is working, you should see an accumulation of the ubiquitinated target protein and a rescue from degradation.
-
Issue 2: The "Hook Effect"
Q: I see protein degradation at lower concentrations of my PROTAC, but the effect diminishes at higher concentrations. What is happening?
This phenomenon is known as the "hook effect" and results in a bell-shaped dose-response curve.[4][16][18]
Mechanism of the Hook Effect
Caption: At high concentrations, PROTACs can form non-productive binary complexes, leading to the "hook effect".
-
Cause: At excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the VHL E3 ligase, rather than the productive ternary complex required for degradation.[4][16][18] These binary complexes are unable to bring the target and the E3 ligase together.[16]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Perform a dose-response experiment with a wider and more granular range of PROTAC concentrations to fully characterize the bell-shaped curve.[16]
-
Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[16]
-
Assess Ternary Complex Formation: Use assays like NanoBRET or Co-Immunoprecipitation to directly measure ternary complex formation at different PROTAC concentrations. This can help correlate the loss of degradation with a decrease in ternary complex formation.[16]
-
Issue 3: Off-Target Effects and Cytotoxicity
Q: I am observing degradation of other proteins besides my target, or I am seeing significant cell death. How can I address this?
-
Off-Target Effects: These can arise from the PROTAC degrading proteins other than the intended target.
-
Solution:
-
Optimize the Target-Binding Warhead: Use a more selective binder for your protein of interest.[4]
-
Modify the Linker: The linker can influence the conformation of the ternary complex and thus which proteins are presented for ubiquitination. Systematically varying the linker length and composition can improve selectivity.[4]
-
Change the E3 Ligase: While this guide focuses on VH032, in some cases, switching to a different E3 ligase recruiter may improve selectivity.[4]
-
-
-
Cytotoxicity: High concentrations of PROTACs or their off-target effects can lead to cell death.
-
Solution:
-
Dose-Response for Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) across a range of PROTAC concentrations to determine the maximum non-toxic concentration.
-
Use Lower Concentrations: If possible, use the lowest effective concentration that achieves significant degradation to minimize toxicity.
-
-
Data Presentation
Table 1: Typical Concentration and Time Ranges for VH032-Based PROTAC Experiments
| Parameter | Typical Range | Notes |
| Concentration for Degradation | 1 nM - 10 µM | A wide dose-response is recommended to identify the optimal concentration and observe potential hook effects.[16][18] |
| Incubation Time | 4 - 24 hours | Time-course experiments are crucial to determine the optimal degradation window.[15] |
| Proteasome Inhibitor (MG132) Control | 1 µM - 10 µM | Pre-incubation for 2-4 hours before adding the PROTAC is common.[3] |
| VHL Ligand (VH032) for Competition Assay | 10 µM - 150 µM | Used to confirm that degradation is dependent on VHL binding.[17][19] |
Experimental Protocols
Western Blot for Protein Degradation
This protocol outlines the steps to assess protein degradation after PROTAC treatment.
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.[15]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.[15]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[15]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[15]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[4][15]
-
Incubate the membrane with the primary antibody against your target protein overnight at 4°C.[4][15]
-
Wash the membrane with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4][15]
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
NanoBRET™ Assay for Ternary Complex Formation
This protocol provides a general workflow for monitoring ternary complex formation in live cells.
-
Cell Transfection:
-
Co-transfect cells with plasmids encoding your target protein fused to NanoLuc® luciferase (donor) and VHL fused to HaloTag® (acceptor).
-
Incubate the transfected cells for 24-48 hours.[3]
-
-
Compound Treatment:
-
Reagent Addition and Signal Measurement:
-
Data Analysis:
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the basic steps for assessing target engagement in intact cells.
-
Cell Treatment:
-
Treat cells with your VH032-based PROTAC or vehicle control for a specific duration.
-
-
Heat Shock:
-
Aliquot the cell suspension into different tubes and heat them at a range of temperatures for a set time (e.g., 3 minutes).
-
-
Cell Lysis and Separation of Aggregates:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Analysis of Soluble Fraction:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blot or other quantitative methods.
-
-
Data Interpretation:
-
Binding of the PROTAC to the target protein will typically increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control. This shift in the melting curve confirms target engagement.[20]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. pelagobio.com [pelagobio.com]
- 12. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 13. pelagobio.com [pelagobio.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
impact of C6 linker on PROTAC permeability with VH032
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs), specifically focusing on the impact of linker composition on cell permeability with VH032-based constructs.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of a C6 alkyl linker on the permeability of a VH032-based PROTAC?
A1: While direct quantitative data for a C6-linker-equipped VH032 PROTAC is not extensively published, studies on similar PROTACs provide significant insights. Generally, shorter alkyl linkers are explored to decrease the total polar surface area and improve permeability.[1] However, experimental data from a comprehensive study on VH032-based PROTACs showed that a compound with an alkyl linker (Compound 17) had the lowest permeability compared to those with short polyethylene glycol (PEG) linkers.[1][2] This suggests that simply using an alkyl chain does not guarantee improved permeability. The overall physicochemical properties of the entire PROTAC molecule, including its ability to form intramolecular hydrogen bonds, play a crucial role.[2]
Q2: How does a PEG linker compare to an alkyl linker in terms of permeability for VH032-based PROTACs?
A2: In a study by Klein et al., a VH032-based PROTAC with a 1-unit PEG linker (Compound 15) was 2.5-fold more permeable than a similar PROTAC with an alkyl linker (Compound 17).[1][2] This suggests that the ether oxygens in the PEG linker may help to shield hydrogen bond donors through the formation of intramolecular hydrogen bonds (IMHBs), which can improve permeability by reducing the molecule's polar surface area in a non-polar environment.[2][3] Therefore, for VH032-based PROTACs, a short PEG linker may be more advantageous for permeability than a simple alkyl chain.
Q3: What are the key factors influencing the cell permeability of PROTACs?
A3: The cell permeability of PROTACs is a complex issue influenced by several factors beyond just the linker. Due to their high molecular weight and number of hydrogen bond donors and acceptors, PROTACs often have low membrane permeability.[1][2] Key factors include:
-
Molecular Weight (MW): PROTACs typically have high molecular weights (>800 Da), which generally correlates with lower permeability.[2][4]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs increases polarity and reduces permeability.[2]
-
Lipophilicity (logP/logD): While increased lipophilicity can enhance permeability, it can also lead to poor solubility and other issues.[5]
-
Conformation and Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt a folded conformation in the non-polar environment of the cell membrane, often stabilized by IMHBs, can shield polar groups and significantly improve permeability.[3][6]
-
Linker Composition and Length: The linker composition (e.g., PEG vs. alkyl) and length can influence the PROTAC's flexibility, conformation, and ability to form IMHBs.[2][7]
Troubleshooting Guides
Issue: Low Permeability Observed in PAMPA or Caco-2 Assays
This guide provides a systematic approach to troubleshooting low permeability results for your VH032-based PROTAC.
Caption: A logical workflow for troubleshooting low PROTAC permeability.
Data Presentation
The following table summarizes permeability data for a series of VH032-based PROTACs with different linkers, as determined by the Parallel Artificial Membrane Permeability Assay (PAMPA).
| Compound ID | Linker Type | Linker Length | PAMPA Permeability (Pₑ) (x 10⁻⁶ cm/s) |
| 15 | PEG | 1 unit | 0.005 |
| 16 | PEG | 2 units | 0.002 |
| 17 | Alkyl | Not Specified | 0.002 |
Data sourced from Klein et al., ACS Med. Chem. Lett. 2020.[1][2]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of PROTACs.
Caption: A streamlined workflow for the PAMPA permeability assay.
Detailed Steps:
-
Preparation of Solutions:
-
Prepare a stock solution of the PROTAC in DMSO.
-
Dilute the stock solution to the final desired concentration in a buffered aqueous solution (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to not affect the membrane integrity.
-
Prepare the lipid solution for the artificial membrane (e.g., 1% lecithin in dodecane).
-
-
Assay Plate Preparation:
-
To each well of the acceptor plate, add the acceptor buffer.
-
Carefully pipette a small volume of the lipid solution onto the filter of the donor plate.
-
Add the PROTAC-containing donor solution to the wells of the donor plate.
-
-
Incubation:
-
Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for a specific duration (e.g., 5 to 16 hours).[8]
-
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Pₑ):
-
The permeability coefficient is calculated using established formulas that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
-
Caco-2 Permeability Assay
This assay provides a more biologically relevant model of intestinal absorption by using a monolayer of Caco-2 cells.
Detailed Steps:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Only use monolayers with TEER values above a predetermined threshold.
-
-
Permeability Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
For Apical to Basolateral (A-B) permeability: Add the PROTAC solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For Basolateral to Apical (B-A) permeability: Add the PROTAC solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[9]
-
At specified time points, take samples from the receiver chamber.
-
-
Quantification and Calculation:
-
Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can be determined to assess the potential for active efflux.
-
Factors Influencing PROTAC Permeability
The following diagram illustrates the key molecular properties that collectively determine the cell permeability of a PROTAC.
Caption: Key molecular factors that govern PROTAC cell permeability.
References
- 1. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. enamine.net [enamine.net]
Validation & Comparative
Engaging the Von Hippel-Lindau (VHL) E3 Ligase: A Comparative Guide to VH032-thiol-C6-NH2
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the strategic selection of an E3 ligase ligand is paramount to the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of VH032-thiol-C6-NH2, a derivative of the well-characterized VHL ligand VH032, against other common VHL ligands. The information presented herein is supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their drug discovery programs.
Introduction to this compound
This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the VH032-based Von Hippel-Lindau (VHL) ligand.[1][2][3] It is functionalized with a thiol-C6-amine linker, making it a versatile building block for the assembly of PROTACs.[1][2] By recruiting the VHL E3 ubiquitin ligase, PROTACs containing this ligand can induce the ubiquitination and subsequent proteasomal degradation of a target protein of interest.
Quantitative Comparison of VHL Ligand Affinities
| Ligand | Binding Affinity (Ki) to VHL (nM) - TR-FRET[4] | Binding Affinity (Kd) to VHL (nM) - ITC |
| VH032 (Parent Compound) | 142.1 | 185[5] |
| VH298 | 110.4 | Not Widely Reported |
| MZ1 | 79.7 | Not Widely Reported |
| VH032 phenol | 77.9 | Not Widely Reported |
| VH032-PEG4-amine | 181.0 | Not Widely Reported |
| BOC-VH032 | 8000 | Not Widely Reported |
Note: The binding affinity of this compound is expected to be in a similar nanomolar range to its parent compound, VH032. However, the addition of the linker may slightly modulate its binding characteristics. Experimental validation is recommended.
Experimental Methodologies
To ensure robust and reproducible assessment of VHL engagement, the following experimental protocols are recommended:
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a sensitive method for quantifying the binding affinity of unlabeled compounds to VHL in a competitive format.
Principle: A fluorescently labeled VHL ligand (tracer) and a terbium-labeled anti-tag antibody that binds to a tagged VHL protein are used. When the tracer binds to VHL, it brings the terbium donor and the fluorescent acceptor into close proximity, resulting in a high FRET signal. A test compound that binds to VHL will compete with the tracer, leading to a decrease in the FRET signal.
-
Reagents:
-
Recombinant His-tagged VHL-ElonginB-ElonginC (VBC) complex.
-
Terbium-labeled anti-His antibody (donor).
-
Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) (acceptor/tracer).[4]
-
Test compound (e.g., this compound).
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% TWEEN20).[6]
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a suitable microplate, add the VBC complex, terbium-labeled anti-His antibody, and the fluorescent tracer.
-
Add the diluted test compound to the wells.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium (typically 60-90 minutes).[6]
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value, which can then be converted to a Ki value.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Principle: A solution of the ligand is titrated into a solution of the protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.
Protocol Outline:
-
Sample Preparation:
-
Dialyze both the VHL protein and the ligand (this compound) against the same buffer to minimize heats of dilution.
-
Degas the solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the VHL protein into the sample cell and the ligand into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).
-
Visualizing VHL Engagement and PROTAC Action
To better understand the molecular events underlying VHL-mediated protein degradation, the following diagrams illustrate the key pathways and experimental workflows.
Caption: VHL signaling pathway in normoxia.
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: TR-FRET competitive binding assay workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. celtarys.com [celtarys.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to VHL Ligands: Benchmarking VH032-thiol-C6-NH2
In the rapidly evolving field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant in the design and efficacy of Proteolysis Targeting Chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ligase is a cornerstone of PROTAC development, and a variety of ligands have been developed to recruit it. This guide provides a comparative analysis of VH032-thiol-C6-NH2, a derivative of the well-established VHL ligand VH032, against other prominent VHL ligands. This objective comparison, supported by experimental data and detailed methodologies, is intended for researchers, scientists, and drug development professionals to inform the selection of the optimal VHL ligand for their specific research needs.
Introduction to VHL Ligands and PROTAC Technology
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[1] They consist of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] VHL is one of the most successfully utilized E3 ligases in PROTAC design due to its well-defined binding pocket and favorable characteristics for inducing potent and selective protein degradation.
This compound is a functionalized VHL ligand based on the VH032 scaffold.[2][3] The inclusion of a thiol-C6-NH2 linker provides a reactive handle for conjugation to a POI-binding ligand, a crucial step in PROTAC synthesis. Understanding its performance in comparison to other widely used VHL ligands is essential for rational PROTAC design.
Quantitative Comparison of VHL Ligand Performance
The efficacy of a VHL ligand is primarily assessed by its binding affinity to the VHL protein and the degradation efficiency of the resulting PROTAC. The key parameters for comparison are the dissociation constant (Kd) for binding affinity, and the half-maximal degradation concentration (DC50) and maximum degradation level (Dmax) for cellular degradation activity.
VHL Ligand Binding Affinity
The binding affinity of a ligand to VHL is a critical parameter that influences the formation of the ternary complex (POI-PROTAC-VHL) and subsequent degradation. Lower Kd values indicate a higher binding affinity.
| VHL Ligand | Binding Affinity (Kd) to VHL | Assay Method |
| VH032 | 185 nM[4] | Isothermal Titration Calorimetry (ITC) |
| VH101 | 44 nM | Not Specified |
| VH298 | 80 - 90 nM[5] | Competitive Fluorescence Polarization (FP) / ITC |
| This compound | Data not available; expected to be similar to VH032 | - |
Cellular Degradation Performance of VHL-based PROTACs
The ultimate measure of a VHL ligand's utility is its performance within a PROTAC molecule to induce the degradation of a target protein. This is quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). Lower DC50 and higher Dmax values are desirable.
The following table presents representative data for PROTACs utilizing the VH032 ligand to degrade various target proteins. This serves as a proxy for the expected performance of PROTACs constructed with this compound.
| Target Protein | VHL Ligand in PROTAC | DC50 | Dmax | Cell Line |
| KRAS G12C | VHL | ~0.1 µM | >90% | NCI-H358 |
| LRRK2 | VH101 | 15 - 72 nM | 82 - 90% | Various |
| BTK | Non-covalent VH-based | 2.2 nM | 97% | Mino |
Note: The degradation efficiency of a PROTAC is highly dependent on the target protein, the linker, and the specific cellular context.[6] The data presented should be considered as a general benchmark.
Experimental Protocols
To ensure reproducibility and facilitate the independent evaluation of VHL ligands, detailed experimental protocols for key assays are provided below.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
VHL ligand (e.g., this compound)
-
ITC Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl)[5]
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare the VBC protein solution to a final concentration of approximately 30 µM in ITC buffer.[5]
-
Dissolve the VHL ligand in a matching ITC buffer to a concentration of around 300 µM. A small percentage of DMSO can be used for solubilization, ensuring the same percentage is present in the protein solution.[5]
-
Degas both the protein and ligand solutions prior to the experiment.
-
Fill the sample cell of the ITC instrument with the VBC protein solution.
-
Fill the injection syringe with the VHL ligand solution.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
Integrate the raw data to determine the heat change per mole of injectant.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the Kd, stoichiometry (n), and enthalpy (ΔH).[5]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that provides real-time data on the association (kon) and dissociation (koff) rates of a biomolecular interaction, from which the dissociation constant (Kd) can be calculated.
Materials:
-
Purified VBC complex
-
VHL ligand
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling reagents (e.g., NHS, EDC)
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Activate the sensor chip surface using a mixture of NHS and EDC.
-
Immobilize the VBC complex onto the sensor chip surface via amine coupling.
-
Deactivate any remaining active sites on the surface.
-
Prepare a series of dilutions of the VHL ligand in running buffer.
-
Inject the ligand solutions over the immobilized VBC surface and monitor the binding response in real-time.
-
After the association phase, flow running buffer over the surface to monitor the dissociation phase.
-
Regenerate the sensor surface between different ligand concentrations if necessary.
-
Analyze the resulting sensorgrams using appropriate software to determine the kon, koff, and Kd values.
Western Blot for PROTAC-mediated Protein Degradation
Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate, making it a standard method for determining the DC50 and Dmax of a PROTAC.[1]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).[7]
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.[7]
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[1][7]
Visualizing the PROTAC Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC signaling pathway and a typical experimental workflow for evaluating VHL ligands.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for VHL ligand evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances of PROTACs technology in neurodegenerative diseases - Arabian Journal of Chemistry [arabjchem.org]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison: VH032-Based VHL-Recruiting PROTACs versus CRBN-Based PROTACs in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] The choice of E3 ubiquitin ligase to be recruited by a PROTAC is a critical design parameter that influences its degradation efficiency, selectivity, and overall pharmacological profile. The two most predominantly utilized E3 ligases in PROTAC development are von Hippel-Lindau (VHL) and Cereblon (CRBN).[4][5]
This guide provides an in-depth comparison of PROTACs engineered with VH032-thiol-C6-NH2, a derivative of the VHL ligand VH032, against the widely used CRBN-based PROTACs. We will delve into their mechanisms of action, present comparative performance data, and provide detailed experimental protocols for their evaluation.
Mechanism of Action: A Tale of Two E3 Ligases
PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3] While the overarching principle is the same, the specific E3 ligase recruited—VHL or CRBN—can lead to different biological outcomes.
VHL-Based PROTACs (e.g., utilizing this compound): These PROTACs incorporate a ligand, such as VH032, that binds to the VHL protein, which is the substrate recognition component of the CUL2-RBX1-ELOB-ELOC-VHL (CRL2^VHL^) E3 ligase complex.[7][8] this compound is a ready-to-use chemical tool consisting of the VHL ligand (VH032) pre-functionalized with a linker containing a terminal amine group, facilitating its conjugation to a POI ligand.[9][10][11]
CRBN-Based PROTACs: This class of PROTACs employs ligands that recruit CRBN, a substrate receptor for the CUL4A-DDB1-RBX1 (CRL4^CRBN^) E3 ligase complex.[1][12] These ligands are often derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[3][5]
The distinct structural and biological properties of the VHL and CRBN E3 ligase complexes, including their cellular localization, expression levels, and native substrate repertoire, can influence the efficacy and selectivity of the resulting PROTACs.[6]
Performance Data: VHL vs. CRBN in Action
The choice between a VHL or CRBN-based PROTAC for a given target is often determined empirically. Below is a summary of comparative data for PROTACs targeting the same protein but recruiting different E3 ligases.
| Target Protein | PROTAC | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | MZ1 | VHL | ~15 | >90 | HeLa | [4] |
| BRD4 | dBET1 | CRBN | ~4 | >95 | MV4;11 | [3] |
| RIPK2 | PROTAC_RIPK2 | VHL | <100 | ~90 | THP-1 | [4] |
| ERRα | PROTAC_ERRα | VHL | <100 | ~85 | MCF-7 | [4] |
| Androgen Receptor | ARV-110 | CRBN | ~1 | >95 | VCaP | [13] |
| Estrogen Receptor | ARV-471 | CRBN | ~1 | >90 | MCF-7 | [13] |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax represents the maximum percentage of protein degradation achieved. The presented data is a compilation from various sources and direct head-to-head comparisons in the same study are limited.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding and applying PROTAC technology.
Caption: The catalytic cycle of a PROTAC, from ternary complex formation to proteasomal degradation.
Caption: A typical experimental workflow for comparing the performance of different PROTACs.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of PROTAC performance.
Western Blot for Protein Degradation Quantification
Objective: To measure the extent of target protein degradation induced by PROTAC treatment.
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat cells with a serial dilution of the VH032-based and CRBN-based PROTACs (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the POI, the respective E3 ligase (VHL or CRBN), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of the PROTACs.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate.
-
PROTAC Treatment: Treat cells with the same concentration range of PROTACs as used for the Western blot for the same duration.
-
MTT Reagent Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To qualitatively or semi-quantitatively demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex.
Methodology:
-
Cell Treatment: Treat cells with an effective concentration of the PROTAC for a short duration (e.g., 2-4 hours) to capture the ternary complex before significant degradation occurs.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against the POI or the E3 ligase overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the protein complexes from the beads and analyze the presence of the POI, the E3 ligase, and other complex components by Western blot as described above.
Conclusion
Both VHL-recruiting PROTACs, exemplified by those derived from this compound, and CRBN-based PROTACs are highly effective tools for targeted protein degradation. The choice between them is target and system-dependent, with factors such as the intrinsic biology of the E3 ligases, the structure of the ternary complex, and potential for off-target effects all playing a role. The comparative data indicates that both platforms can achieve potent and efficient degradation, often reaching nanomolar DC50 values.[3][4][13] A thorough experimental evaluation, following standardized protocols as outlined in this guide, is paramount for identifying the optimal PROTAC strategy for a given therapeutic target. The continued development and characterization of diverse E3 ligase recruiters will undoubtedly expand the scope and precision of targeted protein degradation.
References
- 1. CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 11. mybiosource.com [mybiosource.com]
- 12. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Linker in PROTAC Efficacy: A Comparative Analysis of C6-NH2 and Other Linker Chemistries
For researchers, scientists, and drug development professionals, the design of Proteolysis-Targeting Chimeras (PROTACs) presents a complex optimization challenge. While the warhead and E3 ligase ligand determine target engagement and recruitment, the linker connecting these two moieties is a critical determinant of a PROTAC's potency and overall success. This guide provides an objective comparison of different PROTAC linker types, with a focus on the performance of alkyl-amino linkers, exemplified by structures akin to a C6-NH2 linker, against other common linker classes such as polyethylene glycol (PEG) and rigid aromatic systems. The information presented is supported by experimental data to inform rational PROTAC design.
The linker in a PROTAC is far from a passive spacer; it actively influences the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] The linker's length, rigidity, and chemical composition dictate the spatial orientation of the two proteins, which is crucial for efficient ubiquitination and subsequent proteasomal degradation.[3] An optimal linker facilitates a conformationally favorable ternary complex, while a suboptimal linker can lead to steric hindrance or an unproductive orientation, thereby diminishing degradation efficacy.[4]
Comparative Analysis of Linker Efficacy in HDAC6 Degradation
Histone deacetylase 6 (HDAC6) is a well-studied target for PROTAC-mediated degradation. A comparative study of different linker architectures in HDAC6-targeting PROTACs provides valuable insights into the impact of linker chemistry on degradation potency (DC50) and maximal degradation (Dmax). The following table summarizes the performance of three distinct linker types: an alkyl-PEG linker, an alkyl-triazole-PEG linker, and an alkyl-triazole-alkyl linker. All three PROTACs utilize the same warhead targeting HDAC6 and the same ligand for the Cereblon (CRBN) E3 ligase.
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| 9 | Alkyl-PEG | 5.01 | 94 | MM.1S |
| 8 | Alkyl-triazole-PEG | 5.81 | 94 | MM.1S |
| 3 | Alkyl-triazole-alkyl | 21.8 | 93 | MM.1S |
Data sourced from a study on monoselective HDAC6 PROTAC degraders.[3]
The data reveals that for HDAC6 degradation, flexible linkers composed of alkyl and PEG chains (PROTACs 9 and 8) demonstrated superior potency with single-digit nanomolar DC50 values.[3] The inclusion of a more rigid triazole element in the linker did not significantly impact the maximal degradation but resulted in a slightly higher DC50 value.[3] The purely alkyl-based linker with a triazole (PROTAC 3) was the least potent among the three, suggesting that for this particular target and E3 ligase pair, a degree of flexibility and the physicochemical properties imparted by the PEG moiety are beneficial for optimal ternary complex formation and subsequent degradation.[3]
While a direct head-to-head comparison with a linker explicitly defined as "C6-NH2" was not available in the reviewed literature, the alkyl-PEG linker in PROTAC 9 represents a flexible chain that can incorporate an amino functional group, making it a relevant comparator. The high potency of this PROTAC underscores the effectiveness of flexible alkyl-based linkers containing heteroatoms.
The PROTAC Signaling and Experimental Workflow
The mechanism of action of a PROTAC involves several key steps, from ternary complex formation to the final degradation of the target protein. This process and the experimental workflow to evaluate its efficacy can be visualized as follows:
Experimental Protocols
To ensure the reproducibility and accuracy of PROTAC efficacy studies, detailed experimental protocols are essential.
Western Blot Analysis for Protein Degradation
This protocol is used to determine the levels of the target protein after PROTAC treatment.[5][6]
-
Cell Culture and Treatment:
-
Seed cells (e.g., MM.1S for HDAC6) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples and add Laemmli buffer.
-
Denature the samples by boiling at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-HDAC6) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine Dmax and plot a dose-response curve to calculate the DC50 value.
-
Cell Viability Assay (MTS/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[1][2][7][8]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).
-
-
MTS/MTT Reagent Addition:
-
For an MTS assay, add the MTS reagent directly to the cell culture medium.
-
For an MTT assay, add the MTT reagent to the medium.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt into formazan by metabolically active cells.
-
-
Solubilization (for MTT assay only):
-
If using the MTT assay, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
-
Conclusion
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Quantitative Proteomics for the Validation of VH032-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of VH032-based Proteolysis Targeting Chimeras (PROTACs) with alternative degraders, supported by quantitative proteomics data. Detailed experimental methodologies and visual representations of key biological processes are included to facilitate a comprehensive understanding of VH032 PROTAC validation.
Introduction to VH032 PROTACs
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC consists of two key moieties connected by a linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully utilized E3 ligases in PROTAC design. VH032-based PROTACs have demonstrated broad utility in degrading a wide range of target proteins implicated in various diseases. Quantitative proteomics has emerged as a powerful and indispensable tool for the preclinical validation of these targeted protein degraders, offering a global and unbiased view of their efficacy and selectivity.
Data Presentation: Performance of VH032-Based PROTACs
Quantitative proteomics enables the precise measurement of changes in protein abundance across the entire proteome upon PROTAC treatment. This allows for a comprehensive assessment of on-target degradation, as well as any off-target effects.
On-Target Degradation Efficiency
A key performance metric for a PROTAC is its ability to effectively degrade the intended target protein. This is often quantified by the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).
The following table presents data for a VH032-based PROTAC, GP262 , a potent dual-target degrader of PI3K and mTOR.
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| p110α (PI3K) | MDA-MB-231 | 227.4 | 71.3 | [1] |
| p110γ (PI3K) | MDA-MB-231 | 42.23 | 88.6 | [1] |
| mTOR | MDA-MB-231 | 45.4 | 74.9 | [1] |
Comparative Analysis: VH032 (VHL) vs. CRBN-Based PROTACs
The choice of E3 ligase recruiter is a critical determinant of a PROTAC's degradation efficiency and selectivity. The table below compares the degradation potency of a VHL-recruiting PROTAC (MZ1 ) and a Cereblon (CRBN)-recruiting PROTAC (dBET1 ), both of which target the BRD4 protein.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) |
| MZ1 | von Hippel-Lindau (VHL) | BRD4 | HeLa | ~10-100 |
| dBET1 | Cereblon (CRBN) | BRD4 | HeLa | <1 |
| MZ1 | von Hippel-Lindau (VHL) | BRD4 | NB4 | <1 |
| dBET1 | Cereblon (CRBN) | BRD4 | NB4 | ~1-10 |
Note: The data in the table are estimations based on graphical representations from the source. Absolute values can vary depending on experimental conditions.
Studies have shown that VHL-based PROTACs, such as MZ1, are broadly active across a wide range of cell lines. In contrast, the activity of CRBN-based PROTACs like dBET1 can be more cell-type dependent.[2] The expression levels of VHL and CRBN in a specific cell type can influence the respective PROTAC's efficacy.[2]
Experimental Protocols
Accurate and reproducible experimental design is paramount for the successful validation of VH032 PROTACs using quantitative proteomics.
Quantitative Proteomics Workflow (TMT-Based)
Tandem Mass Tag (TMT) labeling is a widely used method for multiplexed quantitative proteomics, allowing for the simultaneous identification and quantification of proteins from multiple samples.
1. Cell Culture and PROTAC Treatment:
-
Culture human cell lines (e.g., HeLa, HEK293T, or a cancer cell line relevant to the PROTAC target) to 70-80% confluency.
-
Treat cells with the VH032-based PROTAC at various concentrations (e.g., a dose-response range from 1 nM to 10 µM) and for different time points (e.g., 4, 8, 16, 24 hours).
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Harvest cells by scraping and wash twice with ice-cold phosphate-buffered saline (PBS).
2. Protein Extraction and Digestion:
-
Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Take an equal amount of protein from each sample and reduce disulfide bonds with dithiothreitol (DTT), followed by alkylation of cysteine residues with iodoacetamide.
-
Digest the proteins into peptides overnight using trypsin.
3. TMT Labeling and Sample Pooling:
-
Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.
-
Quench the labeling reaction and pool the labeled samples in equal amounts.
-
Desalt the pooled sample using a solid-phase extraction (SPE) cartridge.
4. High-pH Reversed-Phase Fractionation:
-
Fractionate the pooled, labeled peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Concatenate the fractions for subsequent analysis.
5. LC-MS/MS Analysis:
-
Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will isolate and fragment the peptide ions, and the TMT reporter ions are released and detected, providing quantitative information for each peptide across the different samples.
6. Data Analysis:
-
Process the raw mass spectrometry data using specialized software such as MaxQuant, Proteome Discoverer, or FragPipe.
-
Perform a database search to identify peptides and proteins.
-
Quantify the relative abundance of each protein based on the reporter ion intensities.
-
Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples.
-
Visualize the data using volcano plots and heatmaps.
Orthogonal Validation: Western Blot
It is crucial to validate the findings from quantitative proteomics using an independent, antibody-based method like Western Blotting.
1. Sample Preparation:
-
Prepare cell lysates from PROTAC-treated and control cells as described in the proteomics workflow.
-
Normalize the protein concentration of all samples.
-
Denature the proteins by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
2. SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of VH032 PROTAC-induced protein degradation.
Quantitative Proteomics Experimental Workflow
Caption: A typical workflow for TMT-based quantitative proteomics.
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR pathway and the intervention by the GP262 PROTAC.
References
A Guide to Control Experiments for VH032-thiol-C6-NH2 Based PROTAC Studies
For researchers and scientists engaged in the development of targeted protein degradation technologies, particularly those utilizing Proteolysis Targeting Chimeras (PROTACs), rigorous experimental design is paramount to validate findings. This guide provides a comparative framework for designing control experiments in studies involving VH032-thiol-C6-NH2, a popular von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate.
This compound serves as a critical building block for constructing PROTACs, which function by recruiting the VHL E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. To ensure that the observed protein degradation is a direct result of the intended PROTAC mechanism, a series of well-defined control experiments are essential.
The Critical Role of Negative Controls
The cornerstone of validating a VH032-based PROTAC is the use of a structurally similar but functionally inactive negative control. The most effective negative control for a VH032-based PROTAC is one that incorporates an inactive stereoisomer of the VHL ligand.[1] This is typically achieved by inverting the stereochemistry of the hydroxyproline moiety within the VH032 ligand, rendering it unable to bind to the VHL E3 ligase.[1][2] This control helps to distinguish the specific PROTAC-mediated degradation from off-target effects or compound toxicity.[1]
Another important control is a molecule where the target protein-binding moiety (warhead) is modified to abolish its binding affinity. This ensures that the degradation is dependent on the recruitment of the specific target protein.
Comparative Analysis of Experimental Controls
To illustrate the importance of these controls, the following tables summarize hypothetical quantitative data from key experiments designed to validate a novel PROTAC, "PROTAC-X," which is synthesized using this compound to target a hypothetical protein of interest (POI).
Table 1: Target Protein Degradation
This table compares the degradation efficiency of PROTAC-X with its inactive VHL ligand control (PROTAC-X-cis) and a vehicle control. The data is typically generated using Western Blot analysis.
| Compound | Concentration (nM) | % POI Degradation (Dmax) | DC50 (nM) |
| PROTAC-X | 100 | 95% | 10 |
| PROTAC-X-cis (Inactive VHL Ligand) | 100 | <5% | >1000 |
| Vehicle (DMSO) | N/A | 0% | N/A |
Dmax: Maximum percentage of degradation. DC50: Concentration required to degrade 50% of the target protein.
Table 2: Ternary Complex Formation
This table demonstrates the ability of PROTAC-X to induce the formation of a ternary complex between the POI and VHL, as measured by co-immunoprecipitation (Co-IP).
| Condition | Immunoprecipitation (IP) | Western Blot (WB) | Result |
| PROTAC-X | Anti-VHL | Anti-POI | Positive |
| PROTAC-X-cis (Inactive VHL Ligand) | Anti-VHL | Anti-POI | Negative |
| Vehicle (DMSO) | Anti-VHL | Anti-POI | Negative |
| PROTAC-X | Anti-POI | Anti-VHL | Positive |
Table 3: Ubiquitination of Target Protein
This table shows the effect of PROTAC-X on the ubiquitination of the POI, a key step in proteasomal degradation. This can be assessed by immunoprecipitating the POI and then performing a Western blot for ubiquitin.
| Compound | Treatment | IP: POI, WB: Ubiquitin |
| PROTAC-X | + MG132 (Proteasome Inhibitor) | Strong Ubiquitin Smear |
| PROTAC-X-cis (Inactive VHL Ligand) | + MG132 | No significant smear |
| Vehicle (DMSO) | + MG132 | No significant smear |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental logic, the following diagrams are provided.
Caption: Signaling pathway of PROTAC-X mediated protein degradation.
References
Assessing the Selectivity of VH032-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality capable of targeting proteins for degradation. VH032 is a potent and widely used ligand that hijacks the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Assessing the selectivity of VH032-based PROTACs is critical to ensure they primarily degrade the intended target protein of interest (POI) while minimizing off-target effects. This guide provides an objective comparison of methodologies to evaluate selectivity, supported by experimental data and detailed protocols.
The Mechanism of VH032-Based PROTACs
VH032-based PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the POI, a linker, and the VH032 ligand that recruits the VHL E3 ligase. By bringing the POI and VHL into close proximity, the PROTAC facilitates the formation of a ternary complex. This proximity enables the VHL ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome. This event-driven mechanism allows for catalytic degradation of the target protein.[1]
Caption: Mechanism of action for a VH032-based PROTAC.
Data Presentation: Quantitative Assessment of Selectivity
Selectivity is quantitatively assessed by comparing a PROTAC's degradation potency (DC₅₀) and efficacy (Dₘₐₓ) for its intended target versus other proteins. A highly selective PROTAC will have a low DC₅₀ and high Dₘₐₓ for the target protein, with minimal impact on the levels of other proteins.
Example 1: Selectivity of BRD4 Degrader MZ1
MZ1 is a well-characterized VH032-based PROTAC that targets the BET family of bromodomain proteins.[2][3] While the warhead (JQ1) binds to BRD2, BRD3, and BRD4, the resulting PROTAC exhibits preferential degradation of BRD4.[4]
| Protein Target | PROTAC | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| BRD4 (On-Target) | MZ1 | ~25 | >95 | HeLa | [5] |
| BRD2 (Off-Target) | MZ1 | ~440 | ~80 | HeLa | [5] |
| BRD3 (Off-Target) | MZ1 | ~920 | ~60 | HeLa | [5] |
| BRD4 (On-Target) | dBET1 (CRBN-based) | ~4 | >98 | 22Rv1 | N/A |
Note: Data is compiled from multiple sources for illustrative purposes. Direct side-by-side comparisons under identical experimental conditions are ideal.
Example 2: Comparison of VHL vs. CRBN-Recruiting PROTACs for CRBN Degradation
PROTACs can be designed to degrade other E3 ligases. This table shows data for VH032-based PROTACs designed to degrade Cereblon (CRBN).[6]
| PROTAC Name | Target | E3 Recruiter | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| TD-165 | CRBN | VHL | 20.4 | 99.6 | HEK293T | [6] |
| TD-158 | CRBN | VHL | 44.5 | 97.1 | HEK293T | [6] |
| TD-343 | CRBN | VHL | 367.8 | 85.1 | HEK293T | [6] |
These tables illustrate that selectivity is determined by the entire PROTAC molecule, including the warhead, linker, and E3 ligase ligand, not just the binding affinity of the warhead.[7] The formation of a stable and productive ternary complex is paramount for efficient degradation.
Experimental Protocols
A multi-tiered approach is essential for rigorously assessing the selectivity of VH032-based PROTACs. This typically involves an initial global, unbiased screen followed by targeted validation assays.
Caption: Experimental workflow for assessing PROTAC selectivity.
Global Proteomics using Mass Spectrometry (Gold Standard)
Mass spectrometry (MS)-based quantitative proteomics provides an unbiased, global view of protein abundance changes following PROTAC treatment, making it the definitive method for identifying off-target degradation.[8][9]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) and allow them to adhere. Treat cells with the VH032-based PROTAC across a range of concentrations (e.g., 1 nM to 10 µM) and time points (e.g., 4, 8, 24 hours). Include a vehicle control (DMSO) and a negative control PROTAC (e.g., with an inactive VHL ligand).
-
Cell Lysis and Protein Digestion: Harvest cells, wash with ice-cold PBS, and lyse using a buffer containing urea and protease/phosphatase inhibitors. Quantify protein concentration (e.g., BCA assay). Digest proteins into peptides overnight using trypsin.
-
Isobaric Labeling (e.g., TMT): Label peptides from each condition with tandem mass tags (TMT). This allows for multiplexing and precise relative quantification of proteins across up to 16 samples in a single MS run.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze by high-resolution LC-MS/MS. Peptides are separated by liquid chromatography before being ionized and analyzed by the mass spectrometer.
-
Data Analysis: Process the raw MS data using software (e.g., Proteome Discoverer, MaxQuant) to identify peptides and quantify the relative abundance of proteins. Generate volcano plots to visualize proteins that are significantly downregulated in a dose-dependent manner. These are potential off-targets.[10]
Western Blot (Targeted Validation)
Western blotting is a low-throughput but essential technique to validate the degradation of the on-target protein and specific, high-interest potential off-targets identified by proteomics.[11]
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with a dose-response of the PROTAC (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 24 hours).[12]
-
Cell Lysis and Protein Quantification: Lyse cells in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.[11][12]
-
SDS-PAGE and Protein Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil samples. Separate proteins by size on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the POI (or potential off-target) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.[11]
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and image the blot.[11] To ensure equal loading, probe the same membrane with an antibody for a housekeeping protein (e.g., GAPDH, β-actin). Quantify band intensities using image analysis software to calculate DC₅₀ and Dₘₐₓ values.[7]
Cellular Thermal Shift Assay (CETSA) (Target Engagement)
CETSA assesses the direct binding of a PROTAC to its targets within intact cells. Ligand binding typically stabilizes a protein, increasing its melting temperature. This assay can confirm that the PROTAC engages both the intended POI and the VHL E3 ligase, and can also identify off-target binding events that may not lead to degradation.[14][15]
Methodology:
-
Cell Treatment: Treat intact cells or cell lysates with the PROTAC or vehicle control.[16]
-
Heat Treatment: Aliquot the cell suspension into a PCR plate and heat across a temperature gradient (e.g., 37°C to 67°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[17][18]
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge at high speed to separate the soluble protein fraction (stabilized by the PROTAC) from the precipitated, denatured proteins.[19]
-
Protein Quantification: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blot, ELISA, or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in the curve to a higher temperature in the presence of the PROTAC indicates target engagement. Isothermal dose-response experiments can be performed to determine an EC₅₀ for target engagement.[17]
Key Signaling Pathways
Understanding the biological context of the target protein is crucial. VH032-based PROTACs have been successfully developed for numerous targets, including those in critical cancer signaling pathways.
BRD4 Signaling Pathway
BRD4 is an epigenetic reader that binds to acetylated histones, recruiting transcriptional machinery to drive the expression of key oncogenes like MYC. Degrading BRD4 effectively shuts down this pro-proliferative signaling.[20][21]
Caption: Role of BRD4 in transcriptional activation.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[14][22] VH032-based PROTACs have been developed to degrade key components of this pathway, such as PI3K and mTOR.[23]
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lifesensors.com [lifesensors.com]
- 8. sapient.bio [sapient.bio]
- 9. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. pelagobio.com [pelagobio.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Unraveling the Impact of VH032 Linker Length: A Comparative Analysis for PROTAC Optimization
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. A key, yet often empirically determined, component of these heterobifunctional molecules is the linker connecting the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides a comparative analysis of different linker lengths for the widely used von Hippel-Lindau (VHL) E3 ligase ligand, VH032, supported by experimental data and detailed protocols to aid in the design of next-generation protein degraders.
The linker in a VH032-based PROTAC is not merely a spacer but plays a crucial role in dictating the efficacy of the resulting degrader. Its length and composition influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent proteasomal degradation. Furthermore, the linker's physicochemical properties can significantly impact the overall cell permeability and pharmacokinetic profile of the PROTAC.
The PROTAC Mechanism: A Symphony of Interactions
The degradation of a target protein by a VH032-based PROTAC is a multi-step process initiated by the formation of a ternary complex. The PROTAC acts as a molecular bridge, bringing the target protein and the VHL E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Impact of Linker Length on Degradation Potency
The length of the linker is a critical determinant of a PROTAC's degradation efficiency, often characterized by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, leading to enhanced stability and efficient ubiquitination.
Studies have shown that both excessively short and long linkers can be detrimental to PROTAC activity. A short linker may introduce steric hindrance, preventing the formation of a productive ternary complex. Conversely, a very long and flexible linker might lead to an entropically unfavorable state or unproductive binding modes.
For instance, in the development of estrogen receptor (ER)α-targeting PROTACs, a systematic variation of the linker length revealed a clear dependency of degradation efficacy on this parameter. Potency increased as the linker length was extended from 9 atoms to an optimal 16 atoms, after which a sharp decrease in activity was observed for longer linkers.[1]
Table 1: Comparative Analysis of VH032-based PROTACs with Varying Linker Lengths
| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD9 | Alkoxy | 5 | <100 | >90 | HEK293T | [2] |
| BRD9 | Alkoxy | >5 | Decreased Potency | - | HEK293T | [2] |
| ERα | Alkyl | 9 | 140,000 | - | MCF7 | [1] |
| ERα | Alkyl | 16 | 26,000 | - | MCF7 | [1] |
| PI3K/mTOR | Alkyl | 8 (C8) | 42.23-227.4 | 71.3-88.6 | MDA-MB-231 | [3] |
| VHL (homo-PROTAC) | PEG | 3 (PEG3) | Minimal Degradation | - | - | [4] |
| VHL (homo-PROTAC) | PEG | 5 (PEG5) | Effective Degradation | - | - | [4] |
Note: The presented data is a compilation from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
The "Hook Effect" and Linker Design
A common phenomenon observed with PROTACs is the "hook effect," where the degradation efficiency decreases at higher PROTAC concentrations. This is attributed to the formation of binary complexes (Target-PROTAC or PROTAC-VHL) that are unable to form the productive ternary complex. Subtle structural changes in the linker can significantly impact the propensity for the hook effect. For example, in one study, two degraders with minor linker modifications exhibited vastly different hook effect profiles, with one showing a pronounced effect at concentrations above 300 nM while the other did not, even at higher concentrations.[2] This highlights the intricate relationship between linker architecture and the equilibrium of binary versus ternary complex formation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
Evaluating Ternary Complex Formation with VH032-PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins through Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. A critical step in the mechanism of action of PROTACs is the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This guide provides a comparative overview of methods to evaluate the formation of ternary complexes involving VH032-based PROTACs, which recruit the von Hippel-Lindau (VHL) E3 ligase. We present supporting experimental data, detailed protocols for key assays, and visualizations to aid in the design and optimization of effective protein degraders.
Mechanism of Action: The PROTAC-Induced Ternary Complex
VH032-PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a VHL-recruiting ligand (VH032), and a linker connecting the two. The formation of the Target-PROTAC-VHL ternary complex is the cornerstone of this degradation technology. This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome. The stability and kinetics of this ternary complex are crucial determinants of the PROTAC's efficacy and selectivity.[1]
Figure 1: VH032-PROTAC Signaling Pathway.
Comparative Analysis of Ternary Complex Formation
The efficiency of ternary complex formation can be quantified through various biophysical and cellular assays. Below is a comparison of VH032-based PROTACs, MZ1 and AT1, which both target the bromodomain and extra-terminal domain (BET) family of proteins, alongside a CRBN-based PROTAC, dBET1, for context.
Table 1: Biophysical and Cellular Comparison of BET-targeting PROTACs
| Parameter | VH032-PROTAC (MZ1) | VH032-PROTAC (AT1) | CRBN-PROTAC (dBET1) | Reference |
| Target Protein | BRD4 | BRD4 | BRD4 | |
| E3 Ligase Recruited | VHL | VHL | CRBN | |
| Binary Binding (Target, Kd) | ~18 nM (for BRD4BD2) | Not explicitly stated, but JQ1 warhead has nM affinity | JQ1 warhead has nM affinity | [2] |
| Binary Binding (E3 Ligase, Kd) | ~66 nM (for VHL) | ~330 nM (for VHL) | Pomalidomide warhead has µM affinity | [2] |
| Ternary Complex Affinity (Kd) | ~9.4 nM (with BRD4BD2) | ~47 nM (with BRD4BD2) | Data not directly comparable | [2] |
| Cooperativity (α) | 7 (Positive) | 7 (Positive) | Varies with linker and target | [2] |
| Cellular Degradation (DC50) | ~25-920 nM (depending on cell line and BET protein) | Less potent than MZ1 | Potent degradation in nM range | [3] |
Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates stronger binding. Cooperativity (α) is the factor by which ternary complex formation is favored over binary interactions; α > 1 indicates positive cooperativity.
Key Experimental Techniques for Evaluating Ternary Complex Formation
A variety of biophysical and cellular techniques are employed to characterize the formation and stability of PROTAC-induced ternary complexes.
Figure 2: Workflow for Evaluating Ternary Complex Formation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (kon, koff) and affinity (Kd) of molecular interactions.[4][5][6][]
Table 2: SPR Data for MZ1-Induced Ternary Complex Formation with VHL and BET Bromodomains
| Interacting Molecules | Kd (nM) | kon (105 M-1s-1) | koff (10-2 s-1) | Cooperativity (α) | Reference |
| MZ1 + VHL (Binary) | 68 | 1.2 | 0.82 | - | [4] |
| MZ1:Brd2BD2 + VHL | 13 | 5.2 | 0.68 | 5.2 | [4] |
| MZ1:Brd3BD2 + VHL | 140 | 0.7 | 0.98 | 0.5 | [4] |
| MZ1:Brd4BD2 + VHL | 9.4 | 12 | 1.1 | 7.2 | [4] |
-
Immobilization: Covalently immobilize the VHL E3 ligase complex (VCB: VHL, Elongin B, Elongin C) onto a sensor chip surface.
-
Binary Interaction: To determine the binary binding affinity, inject varying concentrations of the VH032-PROTAC alone over the VHL-functionalized surface and a reference surface.
-
Ternary Interaction: To measure ternary complex formation, pre-incubate the PROTAC with a saturating concentration of the target protein (e.g., a BET bromodomain).
-
Injection and Measurement: Inject the pre-formed PROTAC-target complex over the VHL surface.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd).
-
Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of the binary Kd (PROTAC to VHL) to the ternary Kd (PROTAC:Target complex to VHL).[4][8]
NanoBRET™ Ternary Complex Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify protein-protein interactions.[9][10][11][12] It provides a powerful tool to measure ternary complex formation within a physiological cellular context.
-
Cell Preparation: Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to NanoLuc® luciferase (the donor) and the E3 ligase (VHL) fused to HaloTag® (the acceptor).
-
Compound Treatment: Serially dilute the VH032-PROTAC and add to the transfected cells.
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 ligand and the Nano-Glo® Live Cell Substrate.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot this ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 (the concentration at which 50% of the maximal BRET signal is achieved).[13]
Logical Relationships in PROTAC Efficacy
The successful degradation of a target protein by a VH032-PROTAC is dependent on a cascade of events, each influenced by specific molecular properties.
Figure 3: Factors Influencing VH032-PROTAC Efficacy.
Conclusion
The evaluation of ternary complex formation is a cornerstone of modern drug discovery in the field of targeted protein degradation. For VH032-PROTACs, a multi-faceted approach utilizing both biophysical and cellular assays is essential for a comprehensive understanding of their mechanism of action. Techniques such as SPR provide invaluable quantitative data on the kinetics and thermodynamics of these interactions in vitro, while NanoBRET assays offer crucial insights into complex formation within a live-cell environment. By systematically evaluating binary and ternary binding affinities, cooperativity, and complex stability, researchers can rationally design and optimize VH032-PROTACs with enhanced potency and selectivity, ultimately accelerating the development of novel therapeutics.
References
- 1. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of VH032-thiol-C6-NH2: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of VH032-thiol-C6-NH2, a von Hippel-Lindau (VHL) E3 ligase ligand used in Proteolysis Targeting Chimera (PROTAC) technology, is critical for maintaining laboratory safety and ensuring environmental compliance. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with this thiol-containing compound. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.
As a PROTAC component, this compound is instrumental in the targeted degradation of proteins.[1][2] Its chemical nature as a thiol necessitates specific handling procedures to neutralize its characteristic odor and reactivity. While a specific Safety Data Sheet (SDS) for this compound is available from suppliers such as Caltag Medsystems and MedchemExpress, this guide synthesizes general best practices for the disposal of PROTACs and thiol-containing compounds.[3]
Summary of Key Chemical Data
A clear understanding of the compound's properties is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Parameter | Value |
| Chemical Name | This compound |
| Synonyms | VHL Ligand-Linker Conjugates 14 |
| CAS Number | 2098836-63-4 |
| Molecular Formula | C29H43N5O4S2 |
| Molecular Weight | 589.81 g/mol |
| Purity | >98% |
| Solubility | DMSO |
Experimental Protocol: Decontamination of Glassware
Proper decontamination of laboratory equipment is essential to prevent cross-contamination and ensure a safe working environment. All glassware that has been in contact with this compound should be decontaminated immediately after use.
Materials:
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Household bleach (sodium hypochlorite solution)
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Appropriate container for soaking glassware (e.g., a designated plastic tub)
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Water
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Standard laboratory cleaning detergents
Procedure:
-
Prepare a Bleach Bath: In a well-ventilated area, preferably within a fume hood, prepare a bath of household bleach.
-
Soak Glassware: Immediately after use, place all contaminated glassware into the bleach bath.
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Ensure Submersion: Ensure that the glassware is fully submerged in the bleach solution. For larger items that cannot be fully submerged, fill them with the bleach solution.
-
Soaking Time: Allow the glassware to soak for a minimum of 14 hours (overnight) to effectively neutralize the thiol compounds.[4]
-
Rinsing: After soaking, carefully remove the glassware from the bleach bath and rinse it thoroughly with copious amounts of water.
-
Standard Cleaning: Proceed with normal laboratory glassware cleaning procedures using appropriate detergents.
-
Bleach Bath Disposal: The bleach bath can be reused multiple times. Dispose of the bleach solution down the drain with plenty of water, in accordance with local regulations, when it becomes ineffective (indicated by a strong unpleasant smell or the formation of solid precipitates).[4]
Step-by-Step Disposal Procedure
The proper disposal of this compound waste is a critical step in the laboratory workflow. The following procedure outlines the segregation and disposal of different waste streams.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound in either solid or solution form.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or waste this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
This includes any contaminated consumables such as weigh boats or paper.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, labeled, and sealed waste container.
-
Do not mix this waste with other incompatible chemical waste streams.
-
-
Contaminated Sharps:
-
Dispose of any contaminated needles, syringes, or other sharps in a designated, puncture-resistant sharps container.
-
-
Contaminated Labware:
-
Items such as pipette tips, tubes, and gloves that have come into contact with the compound should be considered chemical waste and collected in a designated, labeled waste container.
-
3. Labeling:
-
All waste containers must be clearly labeled with the contents, including the full chemical name "this compound," and any associated hazard symbols.
4. Storage:
-
Store waste containers in a designated, secure area away from incompatible materials, pending disposal.
5. Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal service.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Adhere to all local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
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